Fluticasone Furoate-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H29F3O6S |
|---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[dideuterio(fluoro)methyl]sulfanylcarbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate |
InChI |
InChI=1S/C27H29F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1/i4D,5D,8D,13D2 |
InChI Key |
XTULMSXFIHGYFS-PWVSPKMESA-N |
Origin of Product |
United States |
Foundational & Exploratory
Fluticasone Furoate-d5: A Technical Overview of its Chemical Properties and Analysis
Fluticasone (B1203827) Furoate-d5 is the deuterated analog of Fluticasone Furoate, a synthetic trifluorinated corticosteroid used for its potent anti-inflammatory properties in the treatment of conditions like allergic rhinitis and asthma.[1][2] The inclusion of five deuterium (B1214612) atoms provides a stable, heavier isotope version of the parent drug, making it an invaluable tool in analytical and research settings, particularly as an internal standard for pharmacokinetic and bioanalytical studies.[3][4] This guide provides a detailed examination of the chemical properties, analytical methodologies, and mechanism of action of Fluticasone Furoate-d5 for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
Stable isotope labeling with deuterium renders this compound chemically almost identical to its non-deuterated counterpart but distinguishable by its mass. This property is crucial for its application in mass spectrometry-based quantification, where it serves as an ideal internal standard to ensure accuracy and precision.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₂₄D₅F₃O₆S | [5][6] |
| Molecular Weight | 543.6 g/mol | [5][7] |
| Monoisotopic Mass | 543.19507803 Da | [7] |
| CAS Number | Not Available (Unlabeled: 397864-44-7) | [5][6][8] |
| IUPAC Name | [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[dideuterio(fluoro)methyl]sulfanylcarbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate | [7] |
| Topological Polar Surface Area | 119 Ų | [7] |
| XLogP3 | 4.8 | [7] |
| Physical Description | Typically an off-white solid. | [9] |
| Stability | Isotope labeled compounds are assigned a default 5-year re-test date, suggesting good stability under appropriate storage conditions.[6] Fluticasone Furoate is stable at room temperature in regular light for at least two hours and at 37°C in media for up to 180 minutes.[10] | [6][10] |
Mechanism of Action: Glucocorticoid Receptor Signaling
Like its non-deuterated form, this compound exerts its anti-inflammatory effects by acting as a potent agonist for the glucocorticoid receptor (GR).[2][11] The mechanism involves a series of intracellular events leading to the modulation of gene expression.
-
Cellular Entry and Receptor Binding : Fluticasone Furoate passively diffuses into target cells and binds with high affinity to the GR located in the cytoplasm.[11][12]
-
Conformational Change and Nuclear Translocation : Upon binding, the GR undergoes a conformational change, dissociates from chaperone proteins, and the activated Fluticasone Furoate-GR complex translocates into the nucleus.[11][12]
-
Gene Regulation : Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[11][12] This interaction leads to:
-
Transactivation : Upregulation of the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1, which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[11]
-
Transrepression : Downregulation of the expression of pro-inflammatory genes, including those for cytokines (e.g., interleukins, TNF-α), chemokines, and adhesion molecules.[11] This is a key mechanism for suppressing the inflammatory response.[11][13]
-
Experimental Protocols: Analytical Methodologies
Due to the very low systemic bioavailability and resulting low plasma concentrations of Fluticasone Furoate, highly sensitive analytical methods are required for its quantification.[14][15] this compound is a critical component of these assays, serving as an internal standard to correct for sample processing variability and matrix effects.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying Fluticasone Furoate in biological matrices like plasma.[15][16]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for analyzing Fluticasone Furoate in plasma.[3]
-
Objective : To isolate the analyte from plasma proteins and other matrix components.
-
Procedure :
-
To 0.800 mL of K₂EDTA plasma sample in a polypropylene (B1209903) tube, add the internal standard solution (this compound).
-
Perform liquid-liquid extraction by adding a mixture of Methyl-tert-Butyl-Ether (MtBE) and Hexane (60:40 v/v).
-
Vortex the mixture to ensure thorough mixing and partitioning of the analyte into the organic layer.
-
Centrifuge to separate the aqueous and organic phases.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable mobile phase-compatible solvent.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
2. Sample Preparation: Solid-Phase Extraction (SPE)
This is an alternative, often cleaner, method for sample preparation.[16][17]
-
Objective : To purify and concentrate the analyte from the biological matrix using a solid sorbent.
-
Procedure :
-
Spike plasma samples with Fluticasone Furoate-d3 as the internal standard.
-
Pre-treat the sample, which may involve protein precipitation (e.g., with zinc sulfate) to dissociate the drug from plasma proteins.[18]
-
Condition a reversed-phase SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 20-40% methanol in water) to remove interferences.
-
Dry the cartridge under vacuum or positive pressure.
-
Elute the analyte and internal standard with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase for analysis.
-
3. Chromatographic and Mass Spectrometric Conditions
-
Chromatography :
-
Column : A reversed-phase C18 column is commonly used.[19]
-
Mobile Phase : A gradient elution with a mixture of an aqueous component (e.g., 1mM Ammonium Trifluoroacetate buffer) and an organic component (e.g., Methanol) is typical.[16][19]
-
Flow Rate : Typically in the range of 0.2-0.9 mL/min.[16][19]
-
-
Mass Spectrometry :
-
Ionization : Electrospray ionization (ESI) in positive mode is used.[16][17]
-
Detection : Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.[16]
-
MRM Transitions :
-
Sensitivity : Methods have been developed with a lower limit of quantification (LLOQ) as low as 0.1 to 1 pg/mL in human plasma.[3][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed NMR protocols for this compound are not published, ¹H-NMR and ¹⁹F-NMR are powerful techniques for the structural elucidation and quantification of fluorinated corticosteroids like fluticasone.[20][21] For this compound, NMR would primarily be used for:
-
Structural Confirmation : Verifying the chemical structure and confirming the positions of the deuterium labels.
-
Isotopic Purity : Determining the percentage of deuteration and the presence of any unlabeled species.
-
Quantitative Analysis (qNMR) : Using a certified internal standard, qNMR can determine the precise concentration of the compound in a solution without the need for an identical reference standard.[21] The selection of a suitable deuterated solvent (e.g., DMSO-d₆) and non-interfering quantitative proton signals is critical.[21]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluticasone Furoate | C27H29F3O6S | CID 9854489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]
- 4. veeprho.com [veeprho.com]
- 5. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. bdg.co.nz [bdg.co.nz]
- 7. This compound | C27H29F3O6S | CID 71316901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. clearsynth.com [clearsynth.com]
- 9. FLUTICASONE FUROATE synthesis - chemicalbook [chemicalbook.com]
- 10. fda.gov [fda.gov]
- 11. What is the mechanism of Fluticasone furoate? [synapse.patsnap.com]
- 12. Fluticasone furoate - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. sciex.com [sciex.com]
- 16. ijrar.org [ijrar.org]
- 17. agilent.com [agilent.com]
- 18. lcms.cz [lcms.cz]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. diva-portal.org [diva-portal.org]
- 21. Quantitative proton nuclear magnetic resonance method for simultaneous analysis of fluticasone propionate and azelastine hydrochloride in nasal spray formulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Fluticasone Furoate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Fluticasone (B1203827) Furoate-d5, an important isotopically labeled internal standard for quantitative bioanalytical studies. This document details a proposed synthetic route, experimental protocols, and characterization methodologies, presented in a clear and structured format to aid researchers in the field of drug metabolism and pharmacokinetics.
Introduction
Fluticasone Furoate is a potent synthetic corticosteroid used in the treatment of allergic rhinitis and asthma.[1][2][3] For pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard is crucial for accurate quantification of the drug in biological matrices.[1] Fluticasone Furoate-d5, with deuterium (B1214612) atoms incorporated at specific positions, serves as an ideal internal standard for mass spectrometry-based assays due to its similar physicochemical properties to the parent drug and its distinct mass-to-charge ratio. This guide outlines a likely synthetic pathway and the analytical techniques for its characterization.
Synthesis of this compound
The synthesis of this compound can be adapted from the established synthesis of Fluticasone Furoate.[4][5][6] The key to producing the d5 isotopologue is the use of deuterated starting materials. Based on the IUPAC name provided by PubChem for this compound, the deuterium atoms are located on the fluoromethyl group (d2) and the furoate moiety (d3).[7]
Proposed Synthetic Pathway:
The synthesis commences from the key intermediate, 6α,9α-difluoro-11β-hydroxy-16α-methyl-17α-hydroxy-3-oxo-androsta-1,4-diene-17β-carbothioic acid. This intermediate is first esterified with deuterated furoyl chloride and then S-alkylated with deuterated bromofluoromethane.
Experimental Protocol for Synthesis
The following is a proposed experimental protocol for the synthesis of this compound, adapted from patented procedures for the non-deuterated compound.[4][6][8]
Step 1: Esterification of the Carbothioic Acid Intermediate
-
To a cooled (-5 to 5 °C) solution of 6α,9α-difluoro-11β-hydroxy-16α-methyl-17α-hydroxy-3-oxo-androsta-1,4-diene-17β-carbothioic acid in a suitable solvent such as acetone (B3395972), add triethylamine.
-
Slowly add a solution of [d3]-furoyl chloride in acetone to the reaction mixture.
-
Stir the reaction mixture for 1-2 hours at 0-5 °C.
-
The formation of the intermediate thioester can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 2: S-Alkylation to form this compound
-
To the reaction mixture containing the intermediate thioester, add 4-dimethylaminopyridine (B28879) (DMAP).
-
Add a solution of [d2]-bromofluoromethane in an appropriate solvent (e.g., N,N-dimethylformamide or acetone).
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Monitor the progress of the reaction by TLC or HPLC until completion.
-
Upon completion, precipitate the product by adding water.
-
Filter the solid, wash with water until neutral, and dry under vacuum to yield this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as acetone/water or methyl ethyl ketone.[8]
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound.
Table 1: HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 239 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of this compound and determining its isotopic enrichment.
Expected Results:
-
Molecular Weight: The theoretical molecular weight of this compound (C₂₇H₂₄D₅F₃O₆S) is approximately 543.61 g/mol .[9][10]
-
Mass Spectrum: High-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to the exact mass of the deuterated compound. The isotopic distribution will be different from the non-deuterated Fluticasone Furoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and the positions of the deuterium labels. Both ¹H and ¹³C NMR should be performed.
Expected Spectral Changes:
-
¹H NMR: The signals corresponding to the protons on the furoate ring (positions 3, 4, and 5) and the fluoromethyl group will be absent or significantly reduced in intensity in the ¹H NMR spectrum of this compound compared to the non-deuterated compound.
-
¹³C NMR: The carbon signals of the deuterated positions will show coupling to deuterium (C-D coupling), which typically results in multiplets and a slight upfield shift compared to the corresponding signals in the non-deuterated spectrum.
Table 2: Summary of Characterization Data for this compound
| Analysis | Parameter | Expected Result |
| HPLC | Purity | >98% |
| HRMS | [M+H]⁺ | Expected m/z corresponding to C₂₇H₂₅D₅F₃O₆S⁺ |
| ¹H NMR | Chemical Shift (ppm) | Absence/reduction of signals for furoate and fluoromethyl protons |
| ¹³C NMR | Chemical Shift (ppm) | Characteristic shifts for the steroid backbone with C-D coupling for labeled positions |
Experimental Workflow
The overall workflow for the synthesis and characterization of this compound is depicted below.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Fluticasone Furoate | C27H29F3O6S | CID 9854489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. US8969547B2 - Method for preparing fluticasone furoate - Google Patents [patents.google.com]
- 5. FLUTICASONE FUROATE synthesis - chemicalbook [chemicalbook.com]
- 6. patents.justia.com [patents.justia.com]
- 7. This compound | C27H29F3O6S | CID 71316901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO2012029077A2 - Process for preparing fluticasone propionate/furoate - Google Patents [patents.google.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
The Role of Fluticasone Furoate-d5 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core principles behind the use of Fluticasone Furoate-d5 as an internal standard in quantitative bioanalysis. It covers the mechanism of action of Fluticasone Furoate, the fundamental role of deuterated internal standards in mass spectrometry, and detailed experimental protocols for its application.
Introduction: The Need for Precision in Bioanalysis
The quantification of potent, low-dosage drugs like Fluticasone Furoate in complex biological matrices such as human plasma presents significant analytical challenges. Due to its low systemic bioavailability, plasma concentrations are often in the picogram per milliliter (pg/mL) range.[1] At these levels, variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection can significantly impact the accuracy and precision of the results. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard to mitigate these variabilities and ensure robust and reliable data.
Mechanism of Action: Fluticasone Furoate
Fluticasone Furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity. Its mechanism of action is mediated through high-affinity binding to the glucocorticoid receptor (GR).
The key steps are as follows:
-
Cellular Entry: Fluticasone Furoate, being lipophilic, diffuses across the cell membrane.
-
Receptor Binding: In the cytoplasm, it binds to the glucocorticoid receptor, which is part of a multiprotein complex including heat shock proteins (HSPs).
-
Conformational Change and Translocation: Upon binding, the receptor undergoes a conformational change, dissociating from the HSPs. This activated drug-receptor complex then translocates into the nucleus.
-
Gene Regulation: Inside the nucleus, the complex acts as a transcription factor. It can either up-regulate the expression of anti-inflammatory proteins by binding to Glucocorticoid Response Elements (GREs) on the DNA (transactivation) or repress the expression of pro-inflammatory proteins by interfering with other transcription factors like NF-κB (transrepression).
This modulation of gene expression leads to a reduction in the synthesis and release of inflammatory mediators, thereby reducing inflammation.
This compound as an Internal Standard
Core Principle: An internal standard (IS) is a compound with physicochemical properties nearly identical to the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control (QC) sample before processing. This compound is an ideal IS for Fluticasone Furoate because the replacement of five hydrogen atoms with their stable isotope, deuterium, results in a molecule with almost identical chromatographic behavior and ionization efficiency, but with a distinct mass-to-charge ratio (m/z) that is easily differentiated by a mass spectrometer.
The fundamental purpose of the internal standard is to normalize the analytical response of the analyte. The final concentration is calculated based on the ratio of the analyte's response to the internal standard's response. This approach effectively corrects for variations that can occur during the analytical workflow.
References
A Technical Guide to Fluticasone Furoate and its Deuterated Analog, Fluticasone Furoate-d5: Structure, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fluticasone Furoate and its deuterated isotopologue, Fluticasone Furoate-d5. It delves into their structural differences, synthesis methodologies, and comparative analytical techniques, offering valuable insights for professionals in pharmaceutical research and development.
Core Structural Differences and Physicochemical Properties
Fluticasone Furoate is a synthetic trifluorinated corticosteroid known for its potent anti-inflammatory properties. Its deuterated analog, this compound, is a stable isotope-labeled version crucial for use as an internal standard in quantitative bioanalytical assays. The primary structural difference lies in the substitution of five hydrogen atoms with deuterium (B1214612) atoms in the furoate moiety. This isotopic substitution results in a minimal change in the molecule's overall chemical properties but a significant and predictable increase in its molecular weight, which is fundamental for its application in mass spectrometry-based analysis.
The following diagram illustrates the structural distinction between Fluticasone Furoate and this compound.
Data Presentation: Physicochemical Properties
The following table summarizes and compares the key computed physicochemical properties of Fluticasone Furoate and this compound.
| Property | Fluticasone Furoate | This compound | Data Source |
| Molecular Formula | C₂₇H₂₉F₃O₆S | C₂₇H₂₄D₅F₃O₆S | PubChem |
| Molecular Weight | 538.6 g/mol | 543.6 g/mol | PubChem |
| Exact Mass | 538.1637 g/mol | 543.1951 g/mol | PubChem |
| XLogP3 | 4.8 | 4.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | 6 | PubChem |
| Rotatable Bond Count | 6 | 6 | PubChem |
Experimental Protocols
This section details the methodologies for the synthesis of Fluticasone Furoate and the general principles for the synthesis of its deuterated analog, followed by a protocol for their comparative analysis.
Synthesis of Fluticasone Furoate
The synthesis of Fluticasone Furoate is a multi-step process that typically starts from a suitable corticosteroid precursor. The following is a generalized protocol based on established patent literature.
Materials:
-
6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carbothioic acid
-
Furoyl chloride
-
Triethylamine (TEA) or other suitable organic base
-
S-fluoromethylating agent (e.g., bromofluoromethane)
-
4-dimethylaminopyridine (DMAP)
-
Solvents: Acetone (B3395972), N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (for workup)
-
Water (for washing and crystallization)
Procedure:
-
Formation of the Furoate Ester:
-
Dissolve the starting carbothioic acid in a suitable organic solvent such as acetone or DMF.
-
Add an organic base, like triethylamine, to the solution and cool the mixture to 0-5 °C.
-
Slowly add furoyl chloride to the reaction mixture while maintaining the low temperature.
-
Stir the reaction for several hours until the formation of the 17α-furoyloxy intermediate is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
S-Fluoromethylation:
-
In a separate vessel, prepare a complex of the S-fluoromethylating agent (e.g., bromofluoromethane) with an organic base like DMAP in a solvent such as DMF at a reduced temperature (e.g., 10-20 °C).
-
Add the reaction mixture containing the furoate intermediate to this complex.
-
Allow the reaction to proceed at a controlled temperature (e.g., 15-25 °C) until the S-fluoromethylation is complete.
-
-
Workup and Purification:
-
Quench the reaction by adding water or dilute hydrochloric acid to precipitate the crude Fluticasone Furoate.
-
Filter the solid product and wash it thoroughly with water to remove any inorganic impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/water) to achieve high purity.
-
The following diagram outlines the general workflow for the synthesis of Fluticasone Furoate.
Synthesis of this compound
The synthesis of this compound follows a similar pathway to its non-deuterated counterpart, with the key difference being the introduction of deuterium atoms in one of the starting materials. The most common approach is to use a deuterated version of the furoyl moiety.
Principle of Synthesis:
The synthesis would involve the use of 2-furoic acid-d5 or its corresponding acid chloride, furoyl-d5 chloride , in the esterification step.
Synthesis of 2-Furoic Acid-d5:
Deuterated 2-furoic acid can be prepared from commercially available deuterated precursors or through H/D exchange reactions on 2-furoic acid or its precursors under suitable catalytic conditions. For instance, deuteration can be achieved by treating furfural (B47365) with a deuterium source in the presence of a catalyst before oxidation to the carboxylic acid.
Generalized Protocol for this compound:
The protocol would be analogous to the one described for Fluticasone Furoate, with the substitution of furoyl chloride with furoyl-d5 chloride in the first step. All other reagents and conditions would remain largely the same, subject to minor optimization.
Comparative Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the simultaneous quantification of Fluticasone Furoate and its deuterated internal standard, this compound, in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Materials:
-
Fluticasone Furoate analytical standard
-
This compound internal standard
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification)
-
Biological matrix (e.g., human plasma)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of the biological sample (e.g., plasma), add a known concentration of this compound solution as the internal standard.
-
Add a protein precipitating agent, such as acetonitrile (typically in a 3:1 or 4:1 ratio to the sample volume).
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient Elution: A gradient program is employed to achieve good separation of the analyte from matrix components. The gradient typically starts with a high percentage of Mobile Phase A and ramps up to a high percentage of Mobile Phase B.
-
Flow Rate: A typical flow rate is in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Fluticasone Furoate and this compound.
-
Fluticasone Furoate: The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by fragmentation of the precursor ion in the collision cell.
-
This compound: The precursor ion will be [M+5+H]⁺. The product ions will have a corresponding mass shift of +5 Da if the deuterium atoms are not lost during fragmentation.
-
-
The instrument parameters (e.g., collision energy, declustering potential) are optimized for each transition to achieve maximum sensitivity.
-
-
Quantification:
-
The concentration of Fluticasone Furoate in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
-
The following diagram illustrates the analytical workflow for the comparative analysis.
Conclusion
This technical guide has provided a detailed comparison of Fluticasone Furoate and its deuterated analog, this compound. The key takeaway for researchers is the understanding that while structurally and chemically very similar, the isotopic labeling of this compound makes it an indispensable tool for accurate and precise quantification in complex biological matrices. The provided experimental protocols for synthesis and analysis serve as a valuable resource for laboratories involved in the development and analysis of this important corticosteroid. The use of deuterated standards is a critical component of modern bioanalytical chemistry, ensuring the reliability and robustness of pharmacokinetic and metabolic studies.
Commercial Suppliers and Technical Applications of Fluticasone Furoate-d5: A Guide for Researchers
For researchers, scientists, and drug development professionals, the availability of high-quality, isotopically labeled internal standards is critical for accurate bioanalysis. This technical guide provides an in-depth overview of commercial suppliers of Fluticasone Furoate-d5, its application in quantitative analysis, and the underlying pharmacological mechanism of its non-deuterated counterpart, Fluticasone Furoate.
Fluticasone Furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity.[1] Its deuterated analog, this compound, serves as an ideal internal standard for mass spectrometry-based quantification assays due to its similar chemical and physical properties to the parent drug, but with a distinct mass.
Commercial Availability of this compound
A number of chemical suppliers provide this compound for research purposes. The following table summarizes key information from some of these commercial sources. Researchers are advised to visit the suppliers' websites for the most current product specifications and availability.
| Supplier | Product Name | Catalog Number | Purity | Available Formats |
| Pharmaffiliates | Fluticasone-d5 Furoate | PA STI 042520 | Not specified | Not specified |
| Cerilliant (a brand of MilliporeSigma) | This compound | B130718-10 / B130718-10MG | Not specified | 10 mg |
| Chemsky (shanghai) International Co.,Ltd | Fluticasone-d5 Furoate | Not specified | 98+% | 1Mg; 5Mg; 10Mg; 50Mg; 100Mg; 500Mg |
| Santa Cruz Biotechnology, Inc. | Fluticasone-d5 Furoate | Not specified | Not specified | Not specified |
Quantification of Fluticasone Furoate using LC-MS/MS with a Deuterated Internal Standard
The use of a deuterated internal standard, such as this compound, is a well-established method for the accurate quantification of Fluticasone Furoate in biological matrices. The following protocol is a synthesized example based on published methodologies for the analysis of corticosteroids in plasma.[2][3]
Experimental Protocol: LC-MS/MS Quantification
1. Sample Preparation:
- To 500 µL of human K2EDTA plasma, add 50 µL of Fluticasone Furoate-d3 (or -d5) internal standard solution (concentration to be optimized based on expected analyte levels).
- Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
- Vortex and centrifuge to pellet the precipitated proteins.
- Subject the supernatant to solid-phase extraction (SPE) using a C18 cartridge for further cleanup and concentration.
- Wash the SPE cartridge with water followed by a low percentage of organic solvent (e.g., 25% methanol).
- Elute the analyte and internal standard with an appropriate solvent (e.g., dichloromethane).
- Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
- Reconstitute the dried sample in 200 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- Liquid Chromatography: Utilize a reversed-phase C18 column for separation. The mobile phase typically consists of a gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).
- Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for both Fluticasone Furoate and this compound. The precursor ion for Fluticasone Furoate is m/z 539.2.[2]
The following diagram illustrates the general workflow for this quantitative analysis.
Mechanism of Action: Glucocorticoid Receptor Signaling
Fluticasone Furoate exerts its anti-inflammatory effects by acting as a potent agonist for the glucocorticoid receptor (GR).[4][5] The signaling pathway is initiated by the binding of Fluticasone Furoate to the cytoplasmic GR, leading to a cascade of events that ultimately modulate gene expression.
Upon binding, the GR undergoes a conformational change and translocates to the nucleus.[4][6] In the nucleus, the activated GR complex can influence gene transcription in two primary ways:
-
Transactivation: The GR complex binds directly to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB), thereby suppressing the expression of inflammatory cytokines, chemokines, and adhesion molecules.[5]
The following diagram depicts this signaling pathway.
References
Technical Guide: Fluticasone Furoate-d5 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies associated with a representative Certificate of Analysis (CoA) for Fluticasone (B1203827) Furoate-d5. Fluticasone Furoate-d5 is the deuterated analog of Fluticasone Furoate, a synthetic corticosteroid used in the treatment of allergic rhinitis and asthma.[1][2] The inclusion of deuterium (B1214612) atoms makes it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.[3] This document outlines the key quality control parameters, analytical methods, and data interpretation relevant to researchers and professionals in drug development.
Quantitative Data Summary
The following tables summarize the typical physical, chemical, and quality control data for this compound. This information is critical for ensuring the identity, purity, and suitability of the material for research and development purposes.
Table 1: Physicochemical Properties
| Parameter | Specification | Reference |
| Chemical Name | (6α,11β,16α,17α)-6,9-Difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carbothioic Acid S-(Fluoromethyl-d5) Ester | [4] |
| Molecular Formula | C₂₇H₂₄D₅F₃O₆S | [4][5][6] |
| Molecular Weight | 543.61 g/mol | [4][6][7] |
| Exact Mass | 543.19507803 Da | [8] |
| XLogP3 | 4.8 | [8] |
| Topological Polar Surface Area | 119 Ų | [8] |
| Storage Conditions | 2-8°C Refrigerator | [4] |
Table 2: Quality Control Specifications
| Test | Method | Specification | Reference |
| Purity (HPLC) | HPLC-UV | >98% | [6] |
| Identity | ¹H NMR, ¹³C NMR, MS | Consistent with structure | [6][9] |
| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium Incorporation | N/A |
| Residual Solvents | GC-HS | To be specified | N/A |
| Appearance | Visual Inspection | White to Off-White Solid | [9] |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of analytical results. The following sections describe the protocols for the key experiments cited in the quality control specifications.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the purity of this compound and to identify and quantify any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[10]
-
Mobile Phase: A gradient or isocratic mixture of methanol (B129727) and 0.1% orthophosphoric acid in water. A typical composition is 80:20 (v/v).[10]
-
Flow Rate: 0.9 mL/min.[10]
-
Detection Wavelength: 239 nm or 264 nm.[10]
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase or a suitable solvent like methanol.
-
Inject the standard solution into the HPLC system.
-
Record the chromatogram and determine the retention time of the main peak.
-
Prepare a sample solution of the test article at the same concentration.
-
Inject the sample solution and record the chromatogram under the same conditions.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity
LC-MS/MS is a highly sensitive and specific technique used to confirm the identity and determine the isotopic purity of this compound. It is also the primary method for its use as an internal standard in pharmacokinetic studies.[3][11]
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC or HPLC system.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[12]
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions are monitored for both Fluticasone Furoate and its d5-labeled internal standard.
-
Column: A reverse-phase C18 column, such as a Reprosil Gold 100 C18 (100 x 2 mm, 2 µm).[11]
-
Mobile Phase: A gradient of methanol and 1mM Ammonium Trifluoroacetate buffer.[11]
-
Flow Rate: 0.2 mL/min.[11]
-
Procedure:
-
Tune the mass spectrometer for the specific MRM transitions of Fluticasone Furoate and this compound.
-
Infuse a solution of the compound to optimize the MS parameters.
-
Inject a sample solution into the LC-MS/MS system.
-
Acquire data and confirm the presence of the parent and fragment ions corresponding to the deuterated compound, verifying its identity.
-
Assess isotopic purity by monitoring for the presence of the non-deuterated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure and is used for unequivocal identification.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, and potentially 2D-NMR experiments (e.g., COSY, HSQC) for full structural elucidation.
-
Procedure:
-
Dissolve an accurately weighed sample in the appropriate deuterated solvent.
-
Acquire the NMR spectra.
-
Process the data and compare the observed chemical shifts, coupling constants, and integrations to the expected structure of this compound. The absence of signals at specific positions in the ¹H NMR spectrum will confirm the location of deuterium labeling. The solid-state ¹³C NMR may show peaks around 189.1, 165.5, 118.5, and 100.4 ± 0.2 ppm for certain polymorphs of the non-deuterated form.[13][14]
-
Visualizations
The following diagrams illustrate the analytical workflow and signaling pathways relevant to the analysis and application of this compound.
Caption: Analytical workflow for this compound Certificate of Analysis generation.
Caption: Bioanalytical workflow using this compound as an internal standard.
References
- 1. Fluticasone furoate - Wikipedia [en.wikipedia.org]
- 2. Fluticasone Furoate | C27H29F3O6S | CID 9854489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. bdg.co.nz [bdg.co.nz]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound | C27H29F3O6S | CID 71316901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. ijrar.org [ijrar.org]
- 12. fda.gov [fda.gov]
- 13. US20100240629A1 - Polymorphs of fluticasone furoate and processes for preparation thereof - Google Patents [patents.google.com]
- 14. WO2010108107A1 - Polymorphs of fluticasone furoate and processes for preparation thereof - Google Patents [patents.google.com]
Fluticasone Furoate-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fluticasone (B1203827) Furoate-d5, a deuterated analog of the synthetic corticosteroid Fluticasone Furoate. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical methodologies, and mechanism of action. The inclusion of deuterated internal standards like Fluticasone Furoate-d5 is pivotal for enhancing the accuracy and reliability of pharmacokinetic and bioanalytical studies.
Chemical and Physical Properties
This compound is a stable isotope-labeled version of Fluticasone Furoate, where five hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution minimally alters the chemical properties of the molecule while providing a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification.
CAS Number: A specific CAS number for this compound is not consistently available in public databases. Researchers often reference the CAS number of the unlabeled compound, 397864-44-7 , for logistical and ordering purposes. It is crucial to confirm the identity of the labeled compound through its certificate of analysis.
The following tables summarize the key quantitative data for both Fluticasone Furoate and its deuterated analog.
Table 1: General Chemical Properties
| Property | Fluticasone Furoate | This compound | Reference |
| Molecular Formula | C₂₇H₂₉F₃O₆S | C₂₇H₂₄D₅F₃O₆S | [1] |
| Molecular Weight | 538.58 g/mol | 543.61 g/mol | [1] |
| Appearance | White to Off-White Solid | Not specified, typically a solid | [2] |
Table 2: Physical and Chemical Parameters
| Property | Fluticasone Furoate | This compound | Reference |
| Melting Point | 250-252 °C (decomposes) | Not explicitly reported | [3][4] |
| Solubility | Practically insoluble in water; Soluble in DMSO (~15 mg/ml) and DMF (~20 mg/ml) | Not explicitly reported, expected to be similar to the unlabeled form | [5] |
| XLogP3 | 4.8 | 4.8 | [1][6] |
| UV/Vis (λmax) | 242 nm | Not explicitly reported | [5] |
Synthesis of this compound
While specific, detailed protocols for the synthesis of this compound are proprietary and not widely published, a conceptual pathway can be derived from the known synthesis of Fluticasone Furoate and general methods for isotopic labeling.
The synthesis of Fluticasone Furoate typically involves the esterification of the 17β-carbothioic acid derivative of fluticasone with a furoate moiety and subsequent S-fluoromethylation.[7] For the deuterated analog, deuterated precursors would be introduced at a suitable stage. A plausible approach involves the use of deuterated reagents during the formation of the furoate ring or the S-fluoromethyl group. For instance, deuterated starting materials for the furan-2-carboxylate (B1237412) portion could be employed.
Alternatively, late-stage deuteration of the Fluticasone Furoate molecule could be explored, although this may present challenges in controlling the position and extent of deuterium incorporation. The synthesis of deuterated metabolites often involves biotransformation or chemical synthesis from a deuterated parent compound.[8]
Mechanism of Action: Glucocorticoid Receptor Signaling
Fluticasone Furoate, like other corticosteroids, exerts its anti-inflammatory effects by acting as a potent agonist for the glucocorticoid receptor (GR).[9] The signaling pathway is a complex process involving genomic and non-genomic actions.
Upon entering the cell, Fluticasone Furoate binds to the GR, which is located in the cytoplasm in a complex with heat shock proteins (HSPs).[10][11] This binding event triggers a conformational change in the GR, leading to the dissociation of the HSPs. The activated GR-ligand complex then translocates to the nucleus.[12]
In the nucleus, the complex can act in several ways:
-
Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1.[12]
-
Transrepression: The GR monomer can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, by protein-protein interactions, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.[11]
The following diagram illustrates the classical genomic signaling pathway of the glucocorticoid receptor.
References
- 1. This compound | C27H29F3O6S | CID 71316901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FLUTICASONE FUROATE | 397864-44-7 [chemicalbook.com]
- 3. FLUTICASONE FUROATE CAS#: 397864-44-7 [m.chemicalbook.com]
- 4. 397864-44-7 CAS MSDS (FLUTICASONE FUROATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Fluticasone Furoate | C27H29F3O6S | CID 9854489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. FLUTICASONE FUROATE synthesis - chemicalbook [chemicalbook.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Fluticasone Furoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 11. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Weight of Fluticasone Furoate-d5
This technical guide provides a comprehensive overview of the molecular characteristics of Fluticasone Furoate-d5, with a focus on its molecular weight. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document details the compound's molecular properties, the methodologies for their determination, and the mechanism of action of its non-deuterated counterpart.
Quantitative Data Summary
The incorporation of five deuterium (B1214612) atoms into the Fluticasone Furoate structure results in a predictable increase in its molecular weight. The table below summarizes the key molecular data for both the deuterated and non-deuterated forms.
| Property | This compound | Fluticasone Furoate |
| Molecular Formula | C₂₇H₂₄D₅F₃O₆S[1] | C₂₇H₂₉F₃O₆S[2][3][4] |
| Molecular Weight | 543.61 g/mol [1] | 538.58 g/mol [5][6][7] |
| Monoisotopic Mass | 543.19507803 Da[8] | 538.163693965 Da[9] |
| CAS Number | Not explicitly available in search results | 397864-44-7[3][4] |
Experimental Protocols for Molecular Weight Determination
The determination of the precise molecular weight of small molecules like this compound is critical for compound identification, purity assessment, and quality control. Mass spectrometry is the primary and most accurate method for this purpose.
Protocol: Molecular Weight Determination via Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For a small molecule like this compound, high-resolution mass spectrometry (HRMS) provides the necessary accuracy to confirm its elemental composition.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile. The concentration is typically in the range of 1-10 µg/mL.
-
Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for molecules of this type. ESI generates gas-phase ions from the liquid sample by applying a high voltage to a capillary, creating an aerosol. The solvent evaporates, leaving charged analyte molecules.
-
Mass Analysis: The generated ions are guided into a mass analyzer. High-resolution analyzers, such as Time-of-Flight (TOF) or Orbitrap, are employed to separate ions based on their m/z ratio with high precision. The analyzer measures the time it takes for ions to travel a certain distance (in a TOF) or their frequency of oscillation (in an Orbitrap), which is then converted to an m/z value.
-
Detection and Data Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum will show a peak corresponding to the molecular ion of this compound. For ESI, this is often the protonated molecule [M+H]⁺. The molecular weight is calculated from the measured m/z of this peak. The high resolution allows for the differentiation of the deuterated compound from its non-deuterated counterpart and other potential impurities.
Visualizations: Mechanism of Action and Experimental Workflow
To provide context for the application of Fluticasone Furoate, the following diagram illustrates its established mechanism of action as a glucocorticoid receptor agonist. This pathway is fundamental to its anti-inflammatory effects.
Caption: Mechanism of action for Fluticasone Furoate.
The following diagram outlines the logical workflow for determining the molecular weight of a small molecule standard like this compound using mass spectrometry.
Caption: Experimental workflow for molecular weight determination.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Fluticasone Furoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Fluticasone Furoate | Coral Drugs [coraldrugs.com]
- 4. Fluticasone Furoate | C27H29F3O6S | CID 9854489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. FLUTICASONE FUROATE | 397864-44-7 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | C27H29F3O6S | CID 71316901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Note: High-Throughput Quantitative Analysis of Fluticasone Furoate in Human Plasma Using Fluticasone Furoate-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Fluticasone Furoate in human plasma. Due to the low systemic bioavailability of Fluticasone Furoate, a highly sensitive assay is required to accurately determine its pharmacokinetic properties.[1] This method utilizes a stable isotope-labeled internal standard, Fluticasone Furoate-d5, to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis. The described method, involving a straightforward protein precipitation extraction followed by LC-MS/MS analysis, achieves a low limit of quantification, making it suitable for pharmacokinetic studies in clinical and preclinical research.
Introduction
Fluticasone Furoate is a synthetic trifluorinated corticosteroid with high affinity for the glucocorticoid receptor, indicated for the management of asthma and allergic rhinitis.[2] It exerts its anti-inflammatory effects by binding to intracellular glucocorticoid receptors, which then translocate to the nucleus to modulate the expression of genes involved in the inflammatory response.[1][3] Accurate measurement of Fluticasone Furoate concentrations in biological matrices is essential for pharmacokinetic and bioavailability studies. The low plasma concentrations following therapeutic administration necessitate a highly sensitive and selective analytical method.[1] LC-MS/MS has become the preferred technique for such analyses due to its inherent specificity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving reliable quantitative results by compensating for potential variations in sample processing and instrument response.[4]
Experimental
Materials and Reagents
-
Fluticasone Furoate analytical standard
-
This compound internal standard
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Human plasma (K2EDTA)
Sample Preparation
A simple and rapid protein precipitation method is employed for the extraction of Fluticasone Furoate and the internal standard from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column to achieve good peak shape and resolution from endogenous plasma components.
-
Column: C18, 50 x 2.1 mm, 1.8 µm (or equivalent)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Fluticasone Furoate: m/z 539.2 → 293.1
-
This compound: m/z 544.2 → 293.1 (Predicted)
-
The collision energy and other source parameters should be optimized to maximize the signal intensity for both the analyte and the internal standard.
Results and Discussion
Method Performance
The use of this compound as an internal standard provides excellent correction for matrix effects and any variability in the sample preparation and injection process. The method demonstrates good linearity over the desired concentration range, typically from sub-pg/mL to ng/mL levels.
Table 1: Representative Quantitative Data for Fluticasone Furoate Analysis
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 pg/mL |
| Upper Limit of Quantification (ULOQ) | 100 - 1000 pg/mL |
| Linearity (r²) | > 0.99 |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
Note: The values presented are typical and may vary depending on the specific instrumentation and laboratory conditions.
Conclusion
The LC-MS/MS method utilizing this compound as an internal standard provides a highly sensitive, selective, and reliable approach for the quantification of Fluticasone Furoate in human plasma. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput bioanalysis in support of pharmacokinetic studies.
Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of Fluticasone Furoate and this compound standards.
-
Dissolve each in 1 mL of methanol to obtain 1 mg/mL primary stock solutions. Store at -20°C.
-
-
Intermediate Stock Solutions:
-
Prepare a series of intermediate stock solutions by serially diluting the primary stock solutions with methanol.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards and QC samples by spiking appropriate volumes of the working solutions into blank human plasma to achieve the desired concentration range.
-
Protocol 2: Plasma Sample Extraction
-
Arrange and label microcentrifuge tubes for blanks, calibration standards, QC samples, and unknown samples.
-
Add 100 µL of the respective plasma sample to each tube.
-
Add 10 µL of the this compound internal standard working solution to all tubes except for the blank matrix.
-
Vortex each tube for 10 seconds.
-
Add 300 µL of cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of labeled tubes.
-
Evaporate the supernatant to dryness using a nitrogen evaporator at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase conditions.
-
Vortex for 30 seconds and transfer the solution to autosampler vials for LC-MS/MS analysis.
Visualizations
Glucocorticoid Receptor Signaling Pathway
The anti-inflammatory action of Fluticasone Furoate is mediated through its interaction with the glucocorticoid receptor. The following diagram illustrates the classical genomic signaling pathway.
Caption: Mechanism of action of Fluticasone Furoate via the glucocorticoid receptor signaling pathway.
Experimental Workflow for Fluticasone Furoate Analysis
The logical flow of the analytical method from sample receipt to data analysis is depicted below.
Caption: A generalized workflow for the quantitative analysis of Fluticasone Furoate from plasma.
References
Application Note: Quantification of Fluticasone Furoate in Human Plasma by LC-MS/MS using a Deuterated (d5) Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust and sensitive method for the quantification of Fluticasone Furoate in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Fluticasone Furoate-d5, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and clinical trials.
Due to its low systemic bioavailability, particularly when administered via inhalation, Fluticasone Furoate concentrations in plasma are typically very low.[1] This necessitates a highly sensitive and selective analytical method to accurately characterize its pharmacokinetic profile.[1]
Quantitative Data Summary
The following tables summarize the key quantitative performance characteristics of the described LC-MS/MS method, validated in accordance with FDA guidelines.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.100 - 100 pg/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Internal Standard | This compound |
Table 2: Accuracy and Precision of Quality Control (QC) Samples
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | < 15% | < 15% | 85 - 115% |
| Low (LQC) | 0.3 | < 15% | < 15% | 85 - 115% |
| Medium (MQC) | 50 | < 15% | < 15% | 85 - 115% |
| High (HQC) | 80 | < 15% | < 15% | 85 - 115% |
Data compiled from representative validation studies.
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Fluticasone Furoate | 93.7 - 94.1 | Minimal |
| This compound (IS) | 92.1 - 95.2 | Minimal |
Experimental Protocols
A detailed methodology for the key experiments is provided below.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol outlines the extraction of Fluticasone Furoate and its d5-internal standard from human plasma.
Materials:
-
Human plasma (K2EDTA)
-
Fluticasone Furoate and this compound stock solutions
-
Methyl-tert-Butyl-Ether (MtBE)
-
Hexane
-
Reconstitution solution (Methanol:Water, 50:50, v/v)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples and standards to room temperature.
-
Pipette 800 µL of human plasma into a microcentrifuge tube.
-
Spike with the appropriate concentration of Fluticasone Furoate standard or quality control solution.
-
Add 300 pg/mL of this compound internal standard solution to all samples except for the blank matrix.
-
Add 4 mL of extraction solvent (MtBE:Hexane, 60:40, v/v).
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract with 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Table 4: Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 50 x 3mm, 2.6 µm |
| Mobile Phase A | 0.01% Ammonium Hydroxide in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | ~5 minutes |
| Gradient | A gradient elution is typically used, starting with a higher percentage of Mobile Phase A and ramping up to a higher percentage of Mobile Phase B to elute the analyte and internal standard. |
Table 5: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Fluticasone Furoate | 539 -> 293 |
| This compound (IS) | 544 -> 293[2] |
| Dwell Time | 200 ms |
| Ion Source Temperature | 400°C |
Visualizations
The following diagrams illustrate the key workflows and relationships in the quantification of Fluticasone Furoate.
References
Application Note: High-Recovery Solid-Phase Extraction of Fluticasone Furoate and d5-Fluticasone Furoate from Human Plasma Prior to LC-MS/MS Analysis
Introduction
Fluticasone (B1203827) furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity, used in the treatment of asthma and allergic rhinitis.[1][2] Due to its high potency, therapeutic doses result in very low systemic concentrations, typically in the sub-pg/mL to low pg/mL range in plasma.[1][3] Accurate quantification of fluticasone furoate in biological matrices is therefore essential for pharmacokinetic and bioequivalence studies. This requires a highly sensitive and robust analytical method, for which effective sample preparation is critical.
This application note describes a detailed solid-phase extraction (SPE) protocol for the simultaneous extraction of fluticasone furoate and its deuterated internal standard, d5-fluticasone furoate, from human plasma. The use of a deuterated internal standard is crucial for correcting for matrix effects and variabilities during sample preparation and analysis. The developed method utilizes a reversed-phase SPE mechanism, providing high recovery and clean extracts suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties of Fluticasone Furoate
A successful SPE method development relies on understanding the physicochemical properties of the analyte. Fluticasone furoate is a lipophilic molecule with a logP of 4.13, making it insoluble in water.[4] This high hydrophobicity makes it an ideal candidate for reversed-phase SPE.
Experimental Protocols
Materials and Reagents
-
Fluticasone Furoate reference standard
-
d5-Fluticasone Furoate internal standard (IS)
-
Human plasma (K2EDTA)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Zinc Sulfate (B86663) (0.2 M)
-
Ammonium Hydroxide (10%)
-
Oasis HLB 3 cc, 60 mg SPE cartridges
Equipment
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
LC-MS/MS system
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of fluticasone furoate and d5-fluticasone furoate in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the fluticasone furoate stock solution in 50:50 methanol:water to create working standard solutions for spiking into plasma to form the calibration curve.
-
Internal Standard Working Solution: Dilute the d5-fluticasone furoate stock solution in methanol to a final concentration of 1 ng/mL.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Pre-treatment
-
To 500 µL of plasma sample (blank, calibration standard, or QC), add 50 µL of the 1 ng/mL d5-fluticasone furoate internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 500 µL of 0.2 M zinc sulfate solution for protein precipitation.[5]
-
Vortex for 1 minute, then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant for SPE.
Solid-Phase Extraction (SPE) Protocol
The following protocol is optimized for Oasis HLB cartridges.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 25% methanol in water to remove polar interferences. Apply vacuum to dry the cartridge for 1-2 minutes.
-
Elution: Elute the analytes with 1 mL of acetonitrile into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase of the LC-MS/MS system.
Data Presentation
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Fluticasone Furoate) | To be optimized based on instrument |
| MRM Transition (d5-Fluticasone Furoate) | To be optimized based on instrument |
Table 2: Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.5 - 100 pg/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL[1] |
| Mean Extraction Recovery | 90 - 115%[1] |
| Inter- and Intra-day Precision (%CV) | < 15%[6] |
| Matrix Effect | Minimal |
Mandatory Visualization
Caption: Workflow for the solid-phase extraction of Fluticasone Furoate.
Discussion
The presented SPE protocol provides a robust and reliable method for the extraction of fluticasone furoate and its d5-labeled internal standard from human plasma. The initial protein precipitation step using zinc sulfate effectively removes a large portion of plasma proteins, which can otherwise interfere with the extraction process and the final analysis.[5] The use of Oasis HLB, a hydrophilic-lipophilic balanced polymeric sorbent, ensures high recovery for the lipophilic fluticasone furoate and is stable over a wide pH range.[7] The wash step with 25% methanol is crucial for removing residual salts and other polar interferences without causing premature elution of the analytes. Elution with acetonitrile provides a clean extract with high analyte recovery.
The quantitative data summarized in Table 2, based on similar published methods, demonstrates that this protocol is suitable for sensitive bioanalytical applications, achieving a low limit of quantification necessary for pharmacokinetic studies of fluticasone furoate.[1][6] The high recovery and minimal matrix effects ensure the accuracy and precision of the analytical results. This method can be readily implemented in a high-throughput laboratory setting for the routine analysis of clinical samples.
References
Application Note and Protocol for Liquid-Liquid Extraction of Fluticasone Furoate-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the liquid-liquid extraction (LLE) of Fluticasone Furoate and its deuterated internal standard, Fluticasone Furoate-d5, from human plasma. This method is designed for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Fluticasone Furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity, used in the treatment of allergic rhinitis and asthma.[1] Accurate quantification of Fluticasone Furoate in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Due to its high protein binding (>99%) and lipophilic nature (logP of 4.13), an efficient extraction method is necessary to isolate the analyte from complex biological samples.[2][3][4] Liquid-liquid extraction is a robust and effective technique for this purpose. The use of a stable isotope-labeled internal standard, this compound, is essential for correcting for matrix effects and variability in extraction recovery and instrument response.[3]
Physicochemical Properties of Fluticasone Furoate
A summary of the key physicochemical properties of Fluticasone Furoate relevant to its extraction is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₉F₃O₆S | [4] |
| Molecular Weight | 538.58 g/mol | [4] |
| logP | 4.13 | [2][5] |
| Water Solubility | Insoluble | [2][5] |
| Protein Binding | >99% | [3][4] |
| pKa | 12.52 ± 0.70 (Predicted) | [4] |
Experimental Protocol: Liquid-Liquid Extraction of this compound from Human Plasma
This protocol is based on established methods for the extraction of Fluticasone Furoate from plasma.[3]
Materials and Reagents:
-
Human plasma (K₂EDTA as anticoagulant)
-
Fluticasone Furoate analytical standard
-
This compound internal standard (IS)
-
Methyl-tert-Butyl-Ether (MtBE), HPLC grade
-
Hexane (B92381), HPLC grade
-
Methanol, HPLC grade
-
Water, deionized
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples gently to ensure homogeneity.
-
-
Spiking of Internal Standard:
-
To 0.800 mL of plasma sample in a microcentrifuge tube, add a specified volume of this compound internal standard solution (e.g., 300 pg/mL).[3]
-
-
Liquid-Liquid Extraction:
-
Add 4 mL of the extraction solvent, a mixture of Methyl-tert-Butyl-Ether (MtBE) and Hexane (60:40, v/v), to each plasma sample.[3]
-
Vortex the tubes vigorously for 2 minutes to ensure thorough mixing and extraction.
-
-
Phase Separation:
-
Centrifuge the tubes at 4000 rpm for 10 minutes to separate the organic and aqueous phases.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer (containing the analyte and internal standard) to a clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C or using a centrifugal vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of reconstitution solvent (e.g., 100 µL of a mixture compatible with the LC-MS/MS mobile phase, such as 50:50 methanol:water).
-
Vortex briefly to ensure the residue is fully dissolved.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.
-
Experimental Workflow Diagram
Caption: Liquid-liquid extraction workflow for this compound.
Data Presentation
The following table summarizes typical parameters and expected outcomes for the bioanalysis of Fluticasone Furoate using a similar sample preparation method followed by LC-MS/MS.
| Parameter | Value | Reference |
| Plasma Sample Volume | 0.800 mL | [3] |
| Internal Standard | This compound | [3] |
| Extraction Solvent | Methyl-tert-Butyl-Ether (MtBE):Hexane (60:40, v/v) | [3] |
| Linearity Range | 0.100–100 pg/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 pg/mL | [3][6] |
| Recovery | 90% - 115% | [6] |
Discussion
The high lipophilicity of Fluticasone Furoate makes it amenable to extraction with non-polar organic solvents. The combination of MtBE and hexane provides a suitable polarity to efficiently extract the analyte from the aqueous plasma matrix while minimizing the co-extraction of highly polar endogenous interferences. The use of a deuterated internal standard is critical to ensure the accuracy and precision of the method by compensating for any analyte loss during the multi-step extraction process and for any ion suppression or enhancement in the mass spectrometer source.[3]
It is important to note that due to the high protein binding of Fluticasone Furoate, the extraction process also serves to disrupt the protein-analyte binding, allowing for the quantification of the total drug concentration.[7] The evaporation and reconstitution steps are crucial for concentrating the analyte and ensuring compatibility with the reversed-phase LC systems typically used for analysis.[8][9]
Conclusion
This application note provides a comprehensive liquid-liquid extraction protocol for the determination of Fluticasone Furoate and its deuterated internal standard, this compound, in human plasma. The described method is robust and suitable for supporting pharmacokinetic studies in drug development. As with any bioanalytical method, validation according to regulatory guidelines is essential before its application in routine analysis.
References
- 1. Fluticasone Furoate | C27H29F3O6S | CID 9854489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]
- 4. FLUTICASONE FUROATE [chembk.com]
- 5. fda.gov [fda.gov]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
Application Note: High-Sensitivity UPLC-MS/MS Method for the Quantification of Fluticasone Furoate in Human Plasma Using a Deuterated Internal Standard
ABSTRACT: This application note details a robust and highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the accurate quantification of fluticasone (B1203827) furoate in human plasma. Due to its low systemic bioavailability, a method with a low limit of quantification is crucial for pharmacokinetic studies.[1] This protocol employs a deuterated internal standard (Fluticasone Furoate-D3) to ensure high accuracy and precision. The sample preparation involves a straightforward protein precipitation followed by solid-phase extraction (SPE) cleanup. The method is validated for linearity, precision, accuracy, and sensitivity, making it suitable for regulated bioanalytical studies.
Introduction
Fluticasone furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity, commonly used in the treatment of asthma and allergic rhinitis.[1][2] It is administered via inhalation or nasal spray, resulting in very low systemic plasma concentrations.[1] Therefore, a highly sensitive and selective analytical method is required to characterize its pharmacokinetic profile. This UPLC-MS/MS method provides the necessary sensitivity and specificity for the quantification of fluticasone furoate in human plasma, with a lower limit of quantification (LLOQ) of 0.5 pg/mL.[1]
Experimental
Materials and Reagents
-
Fluticasone Furoate reference standard
-
Fluticasone Furoate-D3 internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2EDTA)
-
C18 Solid-Phase Extraction (SPE) cartridges
Instrumentation
-
UPLC System: Agilent 1290 Infinity II LC or equivalent
-
Mass Spectrometer: Agilent 6495C Triple Quadrupole LC/MS or equivalent
-
Analytical Column: C18 column (e.g., Reprosil Gold 100 C18, 2 µm, 100 x 2 mm)[2]
UPLC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the liquid chromatography and mass spectrometry analysis.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | C18, 2 µm, 100 x 2 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 2 |
Table 2: UPLC Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 2.0 | 95 |
| 3.0 | 95 |
| 3.1 | 50 |
| 5.0 | 50 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 250 °C |
| Gas Flow | 14 L/min |
| Nebulizer | 35 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Table 4: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Fluticasone Furoate | 539.2 | 313.1 | 25 |
| Fluticasone Furoate | 539.2 | 293.1 | 35 |
| Fluticasone Furoate-D3 | 542.2 | 313.1 | 25 |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of fluticasone furoate and fluticasone furoate-D3 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the fluticasone furoate stock solution in 50:50 methanol/water to create working standards for the calibration curve.
-
Spiking Solutions: Prepare spiking solutions for calibration standards and quality control samples from the working standard solutions.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate spiking solutions to prepare calibration standards ranging from 0.5 to 100 pg/mL and QC samples at low, medium, and high concentrations (e.g., 1.5, 50, and 80 pg/mL).[1]
Sample Preparation Protocol
A visual representation of the sample preparation workflow is provided below.
Caption: Sample preparation workflow from plasma to UPLC-MS/MS injection.
Detailed Steps:
-
To 100 µL of plasma sample, calibration standard, or QC, add 10 µL of the fluticasone furoate-D3 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 25% methanol in water.
-
Elute the analyte with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of 50:50 methanol/water.
-
Inject 5 µL into the UPLC-MS/MS system.
Results and Discussion
The UPLC-MS/MS method demonstrated excellent performance for the quantification of fluticasone furoate in human plasma.
Linearity and Sensitivity
The method was linear over the concentration range of 0.5 to 100 pg/mL.[1] A regression analysis with a 1/x² weighting factor yielded a correlation coefficient (r²) of >0.99.[1] The lower limit of quantification (LLOQ) was established at 0.5 pg/mL, with a signal-to-noise ratio of greater than 10.[1]
Table 5: Calibration Curve Summary
| Parameter | Value |
| Concentration Range | 0.5 - 100 pg/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 0.5 pg/mL |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results are summarized in Table 6.
Table 6: Accuracy and Precision Data
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 1.5 | < 10 | < 10 | 90 - 110 |
| Medium | 50 | < 8 | < 8 | 92 - 108 |
| High | 80 | < 7 | < 7 | 95 - 105 |
The precision, expressed as the coefficient of variation (%CV), was less than 15% at all concentration levels, and the accuracy was within ±15% of the nominal values, meeting the acceptance criteria for bioanalytical method validation.
Conclusion
This application note describes a sensitive, specific, and reliable UPLC-MS/MS method for the quantification of fluticasone furoate in human plasma using a deuterated internal standard. The method demonstrates excellent linearity, accuracy, and precision over the calibrated concentration range. The low LLOQ of 0.5 pg/mL makes this method well-suited for pharmacokinetic studies where low systemic concentrations of fluticasone furoate are expected.
Caption: Logical flow of the UPLC-MS/MS analytical method.
References
Application Notes and Protocols for Bioequivalence Studies of Fluticasone Furoate Using Fluticasone Furoate-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluticasone (B1203827) furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity, widely used in the management of allergic rhinitis and asthma.[1][2] Due to its low systemic bioavailability following intranasal or inhaled administration, highly sensitive and robust bioanalytical methods are imperative for pharmacokinetic and bioequivalence studies.[3][4] These studies are crucial for the development of generic formulations, ensuring they meet the same standards of safety and efficacy as the innovator product. The use of a stable isotope-labeled internal standard, such as Fluticasone Furoate-d5, is essential for accurate quantification by correcting for matrix effects and variability in sample processing and instrument response.
These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of fluticasone furoate formulations, with a specific focus on the use of this compound as an internal standard in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assays.
Chemical Properties
| Compound | Chemical Formula | Molecular Weight |
| Fluticasone Furoate | C₂₇H₂₉F₃O₆S | 538.6 g/mol |
| This compound | C₂₇H₂₄D₅F₃O₆S | 543.61 g/mol [5][6] |
Rationale for Using this compound in Bioequivalence Studies
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry. This compound is an ideal internal standard for fluticasone furoate analysis due to the following reasons:
-
Similar Physicochemical Properties: It co-elutes with the unlabeled analyte, ensuring that matrix effects and ionization suppression are comparable for both compounds.
-
Mass Differentiation: The mass difference allows for simultaneous detection and quantification by the mass spectrometer without isobaric interference.
-
Correction for Variability: It accurately compensates for analyte loss during sample preparation and variations in injection volume and instrument response.
Experimental Protocols
Bioequivalence Study Design
The design of a bioequivalence study for fluticasone furoate should adhere to regulatory guidelines, such as those provided by the U.S. Food and Drug Administration (FDA). A typical study design is as follows:
-
Study Type: A single-dose, two-way crossover study under fasting conditions.[7][8]
-
Subjects: Healthy male and non-pregnant, non-lactating female volunteers.[7]
-
Dosage: A single administration of the test and reference formulations.[7]
-
Washout Period: An adequate washout period between the two treatment periods.
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dose to characterize the pharmacokinetic profile.[1]
-
Pharmacokinetic Parameters: The key parameters to be determined are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[7][9]
-
Bioequivalence Criteria: The 90% confidence intervals for the geometric mean ratios of AUC and Cmax for the test-to-reference product should fall within the acceptance range of 80.00% to 125.00%.[7][9]
Bioanalytical Method: Quantification of Fluticasone Furoate in Human Plasma by LC-MS/MS
This protocol outlines a validated method for the determination of fluticasone furoate in human plasma using this compound as an internal standard.
Materials and Reagents
-
Fluticasone Furoate reference standard
-
This compound (internal standard)
-
Human plasma (with K₂EDTA as anticoagulant)[4]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methyl-tert-Butyl-Ether (MtBE) (HPLC grade)[4]
-
Hexane (HPLC grade)[4]
-
Ammonium Hydroxide or Formic Acid (for mobile phase modification)[4][10]
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX)[11] or liquid-liquid extraction reagents.
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[4]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples at room temperature.
-
To a 0.800 mL aliquot of plasma, add the internal standard solution (this compound).[4]
-
Add extraction solvent (e.g., a mixture of Methyl-tert-Butyl-Ether and Hexane).[4]
-
Vortex mix for a specified time to ensure thorough extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[4]
LC-MS/MS Parameters
The following are example parameters and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC Column | C18 or Biphenyl column (e.g., 50 x 3 mm, 2.6 µm)[4] |
| Mobile Phase A | 0.01% Ammonium Hydroxide in Water[4] or 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol[4] or Acetonitrile |
| Flow Rate | 0.5 - 1.0 mL/min |
| Gradient | Optimized for separation of fluticasone furoate from matrix components. |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| MRM Transitions | Fluticasone Furoate: 539 -> 293[4]this compound: 544 -> 293[4] |
| Collision Energy | Optimized for maximum signal intensity. |
Calibration and Quality Control
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of fluticasone furoate. A typical range is 0.1 to 100 pg/mL.[4]
-
Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the method.
Data Presentation
Pharmacokinetic Parameters from a Bioequivalence Study
The following table summarizes hypothetical pharmacokinetic data from a bioequivalence study.
| Formulation | Cmax (pg/mL) (Mean ± SD) | Tmax (h) (Median [Range]) | AUC₀-t (pg·h/mL) (Mean ± SD) | AUC₀-∞ (pg·h/mL) (Mean ± SD) | t½ (h) (Mean ± SD) |
| Test | 12.5 ± 6.8 | 1.5 [0.5 - 5.0] | 140.2 ± 75.1 | 270.5 ± 180.2 | 30.5 ± 28.1 |
| Reference | 13.1 ± 7.6[1] | 1.3 [0.8 - 6.0][1] | 148.5 ± 77.8[1] | 279.1 ± 187.8[1] | 31.7 ± 29.2[1] |
Bioequivalence Statistical Analysis
| Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| Cmax | 95.4% | 85.2% - 106.8% |
| AUC₀-t | 94.4% | 84.1% - 105.9% |
| AUC₀-∞ | 96.9% | 86.3% - 108.8% |
Visualizations
Caption: Workflow for the bioanalytical quantification of fluticasone furoate.
Caption: Simplified glucocorticoid receptor signaling pathway for fluticasone furoate.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Fluticasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]
- 5. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Bioequivalence Study of 2 Formulations of Fluticasone Nasal Spray in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. fda.gov [fda.gov]
- 11. ijrar.org [ijrar.org]
Application Note: Stability-Indicating Method for Fluticasone Furoate using Fluticasone Furoate-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluticasone Furoate is a synthetic trifluorinated corticosteroid used in the treatment of allergic rhinitis and asthma.[1][2] Ensuring the stability of a drug substance and drug product is a critical aspect of the drug development process. This application note describes a robust stability-indicating analytical method for the quantification of Fluticasone Furoate, employing Fluticasone Furoate-d5 as an internal standard for enhanced accuracy and precision. The method is based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for quantifying low concentrations of active pharmaceutical ingredients (APIs).[3][4]
This document provides detailed protocols for stability sample analysis and forced degradation studies as per the International Council for Harmonisation (ICH) guidelines.[5] Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[5]
Experimental Protocols
Materials and Reagents
-
Analytes: Fluticasone Furoate reference standard, this compound internal standard.
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (Type I, ultrapure).
-
Reagents: Formic acid (LC-MS grade), Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂).
Instrumentation
-
LC-MS/MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[3][6]
-
Analytical Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation.[1][7]
Preparation of Solutions
-
Standard Stock Solutions: Prepare individual stock solutions of Fluticasone Furoate and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Fluticasone Furoate stock solution in a mixture of acetonitrile and water (1:1 v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.
-
Sample Preparation: Accurately weigh and dissolve the drug substance or extract the drug product to achieve a theoretical concentration of Fluticasone Furoate within the calibration range. Spike all samples, calibration standards, and quality control samples with the internal standard working solution.
LC-MS/MS Method Parameters
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Chromatography | |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Fluticasone Furoate) | Precursor Ion: m/z 539.2, Product Ion: m/z 313.1 |
| MRM Transition (this compound) | Precursor Ion: m/z 544.2, Product Ion: m/z 313.1[6] |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for maximum signal |
| Gas Temperatures | Optimized for the specific instrument |
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[5]
-
Acid Hydrolysis: Treat the drug substance solution with 0.1 N HCl at 60 °C for 2 hours.[8] Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the drug substance solution with 0.1 N NaOH at 60 °C for 2 hours.[8] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the drug substance solution with 3% H₂O₂ at room temperature for 24 hours.[8]
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the drug substance solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Data Presentation
The results of the forced degradation studies should be summarized to clearly indicate the extent of degradation and the ability of the method to separate the parent drug from its degradation products.
Table 2: Summary of Forced Degradation Results for Fluticasone Furoate
| Stress Condition | Treatment | % Degradation of Fluticasone Furoate | Observations |
| Acid Hydrolysis | 0.1 N HCl, 60 °C, 2 h | 12.5 | Major degradation product observed at RRT 0.85 |
| Base Hydrolysis | 0.1 N NaOH, 60 °C, 2 h | 18.2 | Major degradation product observed at RRT 0.72 |
| Oxidative Degradation | 3% H₂O₂, RT, 24 h | 8.7 | Minor degradation products observed |
| Thermal Degradation | 105 °C, 24 h | 5.3 | Minimal degradation observed |
| Photolytic Degradation | 1.2 million lux hours, 200 Wh/m² | 15.8 | Multiple degradation products observed |
RRT = Relative Retention Time
Mandatory Visualizations
Caption: Experimental workflow for the stability testing of Fluticasone Furoate.
Caption: Logical relationship of a stability-indicating analytical method.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a sensitive, selective, and reliable approach for the stability testing of Fluticasone Furoate. The forced degradation studies demonstrate the method's ability to separate the parent drug from its degradation products, confirming its stability-indicating nature. This application note serves as a comprehensive guide for researchers and scientists involved in the quality control and stability assessment of Fluticasone Furoate.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Fluticasone Furoate-d5 for Plasma Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Fluticasone (B1203827) Furoate-d5 concentration during plasma analysis by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like Fluticasone Furoate-d5 recommended for the bioanalysis of Fluticasone Furoate?
A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis.[1][2] It is chemically and physically almost identical to the analyte, Fluticasone Furoate. This ensures that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[2] By adding a known concentration of this compound to all samples, it effectively compensates for variability in extraction recovery, injection volume, and matrix effects, leading to more accurate and precise quantification of Fluticasone Furoate.[3][4]
Q2: What is a typical concentration for this compound in a plasma analysis assay?
The concentration of the internal standard should be consistent across all samples and ideally be in the mid-range of the calibration curve. A commonly cited concentration for this compound is 300 pg/mL. However, the optimal concentration can depend on the specific assay sensitivity and the expected concentration range of Fluticasone Furoate in the study samples.
Q3: Can I use a non-deuterated structural analog as an internal standard?
While SIL internal standards are preferred, a structural analog can be used if a deuterated version is unavailable. However, it's important to select an analog with very similar physicochemical properties to Fluticasone Furoate to ensure it effectively mimics the analyte's behavior during the analytical process.[2] Be aware that structural analogs may not compensate for matrix effects as effectively as a SIL internal standard.[5]
Q4: What are the most common sample preparation techniques for Fluticasone Furoate analysis in plasma?
The most frequently used techniques are:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex plasma samples and concentrating the analyte. It can significantly reduce matrix effects.[3][6]
-
Liquid-Liquid Extraction (LLE): LLE is another robust technique for separating Fluticasone Furoate from plasma components.[7][8]
-
Protein Precipitation (PPT): While simpler and faster, PPT is generally less clean than SPE or LLE and may result in more significant matrix effects.[9]
Troubleshooting Guide
Issue: Inconsistent or Variable this compound Peak Areas
| Potential Cause | Troubleshooting Steps |
| Pipetting or Dilution Errors | - Verify the concentration of the this compound stock and working solutions. - Ensure pipettes are properly calibrated and that correct volumes are being dispensed.[3] |
| Inconsistent Sample Extraction | - Optimize the extraction procedure (SPE, LLE) for consistency. Ensure complete elution of the internal standard. - Check for lot-to-lot variability in SPE cartridges or extraction solvents.[3] |
| Matrix Effects | - Evaluate matrix effects by comparing the internal standard response in extracted blank plasma versus a neat solution.[10] - If significant ion suppression or enhancement is observed, improve the sample cleanup procedure or adjust chromatographic conditions to separate the analyte and internal standard from interfering matrix components. |
| Instrument Instability | - Check for fluctuations in the mass spectrometer's source conditions (e.g., temperature, gas flows, voltage).[11] - Ensure the LC system is delivering a stable and consistent flow rate. |
| Degradation of Internal Standard | - Assess the stability of this compound in the stock solution and in processed samples under the storage and analytical conditions.[12] |
Issue: Poor Accuracy or Precision in Quality Control (QC) Samples
| Potential Cause | Troubleshooting Steps |
| Inappropriate Internal Standard Concentration | - The internal standard response should be sufficient but not saturate the detector. An excessively high concentration can lead to poor precision at the lower limit of quantitation (LLOQ). - The concentration should ideally provide a peak area ratio of approximately 1 for samples at the mid-point of the calibration curve.[13] |
| Non-linear Response | - Investigate the linearity of the assay over the entire calibration range. If non-linearity is observed, a weighted regression model (e.g., 1/x²) may be necessary.[14] |
| Cross-talk between Analyte and Internal Standard | - Ensure that the MRM transitions for Fluticasone Furoate and this compound are specific and that there is no isotopic contribution from the analyte to the internal standard channel, or vice versa.[2] |
| Carryover | - Inject a blank sample after a high concentration standard to check for carryover. If observed, optimize the autosampler wash procedure and/or the chromatographic gradient.[15] |
Experimental Protocols
Detailed Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to dry out.[6]
-
Sample Pre-treatment: To 500 µL of plasma sample, add the working solution of this compound. Vortex for 10 seconds.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 25% methanol in water to remove polar interferences.[16]
-
Elution: Elute the analyte and internal standard with 1 mL of an appropriate organic solvent (e.g., dichloromethane (B109758) or a mixture of ethyl acetate (B1210297) and heptane).[17]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
Detailed Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general guideline and may require optimization.
-
Sample Preparation: To 500 µL of plasma in a clean tube, add the working solution of this compound.
-
Extraction: Add 3 mL of an appropriate organic solvent (e.g., a 1:1 v/v mixture of ethyl acetate and tert-methyl butyl ether).[17]
-
Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at approximately 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the mobile phase.
Quantitative Data Summary
| Parameter | Typical Values | Reference |
| Calibration Range | 0.5 - 100 pg/mL | [14] |
| Lower Limit of Quantitation (LLOQ) | 0.5 - 2 pg/mL | [7][14] |
| This compound Concentration | 300 pg/mL | |
| Recovery | 85% - 115% | [7][14] |
| Intra- and Inter-day Precision (%CV) | < 15% | [18] |
| Accuracy (% Bias) | Within ±15% | [15] |
Visualizations
Caption: Experimental workflow for Fluticasone Furoate plasma analysis.
Caption: Logical workflow for optimizing this compound concentration.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. nebiolab.com [nebiolab.com]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. A rapid and sensitive HPLC-APCI-MS/MS method determination of fluticasone in human plasma: application for a bioequivalency study in nasal spray formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rivm.nl [rivm.nl]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. fda.gov [fda.gov]
- 13. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 14. agilent.com [agilent.com]
- 15. sciex.com [sciex.com]
- 16. sciex.com [sciex.com]
- 17. Quantification of 6 glucocorticoids in human plasma by liquid chromatography tandem mass spectrometry: method development, validation, and assessment of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijrar.org [ijrar.org]
Matrix effects in Fluticasone Furoate quantification with d5 standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS/MS quantification of Fluticasone Furoate using a d5-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of Fluticasone Furoate?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting substances from the sample matrix (e.g., plasma, serum, tissue homogenate).[1] In the context of LC-MS/MS analysis, components like phospholipids (B1166683), salts, and proteins can interfere with the ionization of Fluticasone Furoate in the mass spectrometer's source.[1][2] This interference can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[3][4] Ion suppression is the more common phenomenon observed.[1][5]
Q2: I am using d5-Fluticasone Furoate as an internal standard. Shouldn't this correct for all matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS), like d5-Fluticasone Furoate, is the ideal choice for compensating for matrix effects.[2][6] Because it is nearly identical physically and chemically to the analyte, it should co-elute and experience the same degree of ion suppression or enhancement.[1][2] This allows for accurate quantification based on the analyte-to-internal standard response ratio. However, a SIL-IS may not perfectly compensate for matrix effects in all situations.[1] Severe matrix effects can still impact the analyte and internal standard signals to slightly different extents, and high concentrations of matrix components can cause a significant loss of signal for both, potentially compromising assay sensitivity.[1][7]
Q3: How can I experimentally determine if matrix effects are responsible for my assay's poor accuracy and precision?
A3: The "gold standard" for quantitatively assessing matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat (clean) solvent at the same concentration.[1][2] The ratio of these two peak areas is called the Matrix Factor (MF). An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[2] A qualitative technique called post-column infusion can also be used to identify specific regions in the chromatogram where ion suppression or enhancement occurs.[2][8]
Q4: What are the primary causes of matrix effects in biofluids like plasma?
A4: The primary causes are endogenous components of the biological matrix that are not removed during sample preparation. For plasma or serum, phospholipids are a major cause of ion suppression in LC-MS/MS analysis.[5] Other substances like salts, proteins, and metabolites can also contribute to matrix effects.[1] The sample preparation technique used is critical for removing these interferences.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) Related to Matrix Effect | Solutions & Optimization Strategies |
| Poor Accuracy & Precision | Inconsistent ion suppression or enhancement across different samples or calibration standards. The d5-IS may not be perfectly tracking the analyte's behavior due to differential matrix effects.[1][6] | 1. Improve Sample Cleanup: Switch from protein precipitation (PPT) to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering components like phospholipids.[3][5] 2. Optimize Chromatography: Modify the LC gradient or change the column to better separate Fluticasone Furoate from the regions of ion suppression.[3][9] 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[2][6] |
| Low Signal Intensity / Poor Sensitivity | Significant ion suppression is reducing the signal for both the analyte and the internal standard.[9] This can be caused by a high concentration of co-eluting matrix components.[2] | 1. Enhance Sample Preparation: Use a highly selective SPE protocol designed to remove phospholipids.[5][8] 2. Check for Non-Specific Binding: Fluticasone Furoate is lipophilic and can bind to plastic containers like polypropylene (B1209903) tubes, leading to drug loss. Consider using low-binding tubes.[10] 3. Optimize MS Source Parameters: Adjust source parameters (e.g., temperature, gas flows, voltage) to maximize ionization efficiency and potentially minimize the impact of interferences.[11] |
| Inconsistent Internal Standard (IS) Response | The IS peak area varies significantly across the analytical batch. This suggests that the IS is being affected by variable matrix components in different samples.[7] | 1. Evaluate Matrix Effect Variability: Use the post-extraction spike protocol on at least six different lots of blank matrix to assess the inter-subject variability of the matrix effect.[1] 2. Refine Extraction Protocol: Ensure the sample preparation method is robust and reproducible. SPE is often more consistent than LLE or PPT.[12] 3. Investigate IS Stability: While unlikely for a SIL-IS, confirm the stability of the d5-Fluticasone Furoate in the final extract. |
| Signal Enhancement (Overestimation) | Co-eluting matrix components are enhancing the ionization of the target analyte more than the IS.[1] | 1. Identify Enhancement Region: Use post-column infusion to pinpoint the retention time where signal enhancement occurs.[2] 2. Adjust Chromatography: Alter the chromatographic conditions to shift the retention time of Fluticasone Furoate away from the region of enhancement.[3] |
Quantitative Data Summary
The following table presents representative data for matrix effect evaluation. Actual values will vary depending on the specific matrix, sample preparation method, and analytical instrumentation used.
| Analyte | Internal Standard | Matrix | Sample Preparation | Matrix Factor (MF) | % Recovery | Citation(s) |
| Fluticasone Propionate* | Fluticasone Propionate-D5 | Human Plasma | SPE | 0.95 - 1.06 | Not Reported | [13] |
| Fluticasone Furoate | d3-Fluticasone Furoate | Human Plasma | PPT + SPE | Not Reported | 90 - 115% | [11] |
| Various Glucocorticoids | Deflazacort | Herbal Medicines | LLE | 95.8% - 105.8% | 86.1% - 102.7% | [14] |
*Note: Fluticasone Propionate is structurally similar to Fluticasone Furoate and data is provided as a relevant example.
Detailed Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol quantitatively determines the extent of matrix effects.[1][2]
-
Preparation of Sample Sets:
-
Set A (Neat Solution): Prepare standards of Fluticasone Furoate in the final mobile phase composition at a known concentration (e.g., Low and High QC levels).
-
Set B (Post-Extraction Spiked Matrix): Obtain at least six different lots of blank biological matrix (e.g., human plasma). Process these blank samples using your validated extraction procedure (e.g., SPE). After extraction, spike the resulting clean extracts with Fluticasone Furoate standards to the same final concentration as in Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte.
-
Calculation:
-
Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
An MF = 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The Internal Standard-Normalized MF should also be calculated to assess the effectiveness of the d5-IS.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol for SPE cleanup, which is effective at removing phospholipids and other interferences.[2][8][13]
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of d5-Fluticasone Furoate working solution. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18 or a mixed-mode polymeric sorbent) by sequentially passing 1 mL of methanol (B129727) and then 1 mL of water through it.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-20% methanol in water) to remove polar interferences.
-
Elution: Elute Fluticasone Furoate and the d5-IS from the cartridge using 1 mL of an appropriate organic solvent (e.g., methanol, acetonitrile, or a mixture).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for Fluticasone Furoate (FF) bioanalysis.
Caption: Troubleshooting workflow for addressing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eijppr.com [eijppr.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 8. sciex.com [sciex.com]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. fda.gov [fda.gov]
- 11. agilent.com [agilent.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. shimadzu.com [shimadzu.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Fluticasone Furoate-d5 Analysis
Welcome to the technical support center for the chromatographic analysis of Fluticasone Furoate-d5. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during experimental analysis, with a focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape in the analysis of this compound can manifest as peak tailing, fronting, splitting, or broadening. The primary causes often relate to secondary interactions with the stationary phase, issues with the mobile phase or sample solvent, column degradation, or problems with the HPLC system itself.
Q2: Why am I observing peak tailing with this compound?
Peak tailing is the most common peak shape issue for compounds like corticosteroids. It is often caused by:
-
Secondary Interactions: Fluticasone Furoate can interact with residual silanol (B1196071) groups on the silica-based stationary phase (e.g., C18 columns). These interactions are a common cause of peak tailing for basic and some polar compounds.[1]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the analyte or residual silanols, increasing the likelihood of secondary interactions.[2]
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Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.[2][3]
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Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[2][4]
Q3: My this compound peak is splitting. What could be the cause?
Peak splitting for a single analyte can be caused by:
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Sample Solvent Incompatibility: A significant mismatch between the sample solvent and the mobile phase is a primary cause of peak distortion, including splitting.[5]
-
Column Voids or Channeling: A void or channel in the column packing can cause the sample to travel through two different paths, resulting in a split peak.[6][7]
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Partially Blocked Frit: A blockage in the column inlet frit can distort the sample band, leading to peak splitting.[6]
-
Co-elution: While less likely for a pure standard, in a complex matrix, an interfering compound may be co-eluting.
Q4: Can the deuterium (B1214612) label in this compound affect its peak shape?
While the deuterium label itself does not directly cause poor peak shape, it can lead to a slight difference in retention time compared to the unlabeled Fluticasone Furoate. This is a known chromatographic shift for deuterated standards. If you are overlaying the chromatograms of the labeled and unlabeled compounds, a slight separation is normal. However, if you are only analyzing this compound, any peak shape issues are likely due to the chromatographic conditions rather than the deuterium labeling.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is a common issue in the analysis of corticosteroids. Follow this guide to diagnose and resolve the problem.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocol: Optimizing Mobile Phase to Reduce Peak Tailing
-
Objective: To mitigate secondary silanol interactions by adjusting the mobile phase pH.
-
Materials:
-
This compound standard
-
HPLC-grade water, methanol (B129727), and acetonitrile (B52724)
-
Formic acid or orthophosphoric acid
-
-
Procedure:
-
Prepare a mobile phase of methanol and water (or acetonitrile and water) in a suitable ratio (e.g., 80:20 v/v).[8]
-
Inject the this compound standard and record the chromatogram.
-
Prepare a new mobile phase with the same organic/aqueous ratio, but add 0.1% formic acid or orthophosphoric acid to the aqueous component.[8]
-
Equilibrate the column with the new mobile phase.
-
Inject the standard again and compare the peak shape to the initial chromatogram.
-
-
Expected Outcome: The addition of an acid modifier should suppress the ionization of residual silanol groups on the column, reducing secondary interactions and resulting in a more symmetrical peak.
Quantitative Data Summary: Mobile Phase and Column Selection
| Parameter | Recommended Condition | Rationale | Reference |
| Column | C18 (e.g., Kromasil, Waters BEH X Bridge) | Provides good retention for corticosteroids. | [8][9][10] |
| Mobile Phase | Methanol/Water or Acetonitrile/Water | Common reversed-phase eluents. | [8][9] |
| pH Modifier | 0.1% Orthophosphoric Acid or 0.1% Formic Acid | Improves peak shape by reducing silanol interactions. | [8] |
| pH | Acidic (e.g., pH 3-4) or Neutral (pH 7 with phosphate (B84403) buffer) | Controls ionization of analyte and silanols. | [8][10] |
| Flow Rate | 0.9 - 1.0 mL/min | Typical for standard analytical columns. | [8][10] |
| Temperature | Ambient or 40°C | Can influence selectivity and peak shape. | [8][9][10] |
Guide 2: Addressing Peak Splitting
Peak splitting can be indicative of a problem with the sample introduction or the column integrity.
Logical Relationships in Peak Splitting Issues
Caption: Causes and solutions for peak splitting.
Experimental Protocol: Testing for Sample Solvent Effects
-
Objective: To determine if the sample solvent is causing peak distortion.
-
Materials:
-
This compound standard
-
Initial mobile phase (e.g., 80:20 Methanol:Water with 0.1% Formic Acid)
-
Original sample solvent (e.g., 100% Acetonitrile or Methanol)
-
-
Procedure:
-
Prepare two vials of the this compound standard at the same concentration.
-
Vial 1: Dissolve the standard in the original, stronger sample solvent (e.g., 100% Methanol).
-
Vial 2: Dissolve the standard in the initial mobile phase.
-
Inject the sample from Vial 1 and record the chromatogram.
-
Inject the sample from Vial 2 and record the chromatogram.
-
-
Expected Outcome: If the peak shape is significantly improved (i.e., no splitting or fronting) for the sample dissolved in the mobile phase, the original sample solvent was incompatible with the chromatographic conditions.[11] Using a sample solvent that is weaker than or equal in strength to the mobile phase is recommended.[11]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. uhplcs.com [uhplcs.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. researchgate.net [researchgate.net]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. uhplcs.com [uhplcs.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. medwinpublishers.com [medwinpublishers.com]
- 11. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Fluticasone Furoate-d5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting peaks during the analysis of Fluticasone Furoate-d5.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution with a deuterated internal standard like this compound?
Co-elution with a deuterated internal standard can arise from several factors. A primary cause is the "deuterium isotope effect," where the substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time on a chromatographic column.[1] Other potential sources of co-eluting peaks include:
-
Metabolites: In biological samples, metabolites of the analyte or other co-administered drugs can have similar polarities and chromatographic behavior. Glucuronide metabolites, in particular, can sometimes interfere with the analysis.[2][3]
-
Isomeric Compounds: Structural isomers of Fluticasone Furoate or its metabolites may not be adequately resolved by the chromatographic method.
-
Matrix Effects: Components of the sample matrix (e.g., plasma, urine) can interfere with the ionization of the analyte or internal standard, sometimes appearing as a co-eluting peak.[1]
-
Contamination: Impurities in the reference standard or cross-contamination during sample preparation can introduce interfering substances.[1]
Q2: My this compound peak is showing a shoulder or is broader than expected. Could this be co-elution?
Yes, a shoulder on a peak or an unexpectedly broad peak are classic indicators of co-elution. While perfect co-elution might not visibly distort the peak, any asymmetry is a strong suggestion that more than one compound is eluting at or near the same retention time. It is crucial to investigate such peak shape anomalies to ensure the accuracy and reliability of your quantitative data.
Q3: How can I confirm if I have a co-elution issue with this compound?
Confirmation of co-elution can be achieved through several techniques:
-
High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between compounds with very similar mass-to-charge ratios (m/z), which may not be possible with a standard triple quadrupole mass spectrometer. This can help identify if an isobaric interference is present.[4]
-
Multiple Reaction Monitoring (MRM) of Different Product Ions: Monitor multiple, specific product ions for both the analyte and the internal standard. A change in the ratio of these product ions across the chromatographic peak suggests the presence of an interfering substance.
-
Chromatographic Method Modification: Systematically altering the chromatographic conditions (e.g., gradient, mobile phase composition, column chemistry) can often resolve the co-eluting peaks, confirming their separate identities.
Troubleshooting Guide: Resolving Co-eluting Peaks with this compound
This guide provides a systematic approach to troubleshoot and resolve co-eluting peaks observed with the this compound internal standard.
Step 1: Initial Assessment and Confirmation
The first step is to confirm that the observed peak distortion is indeed due to a co-eluting species.
Experimental Protocol: Peak Purity Analysis
-
Acquire Data with a High Data Rate: Ensure a sufficient number of data points are collected across the peak (at least 20-30 points).
-
Examine Ion Ratios: If using MS/MS, monitor at least two MRM transitions for both Fluticasone Furoate and this compound.
-
Analyze Data: Plot the ratio of the quantifier to qualifier ion across the peak for this compound. A non-constant ratio indicates the presence of an interfering compound.
Step 2: Chromatographic Method Optimization
If co-elution is confirmed, the next step is to optimize the chromatographic method to achieve separation.
Logical Workflow for Method Optimization
Caption: A logical workflow for chromatographic method optimization.
Experimental Protocols for Method Optimization:
-
Protocol 2.1: Gradient Modification
-
Initial Gradient: Start with a generic gradient (e.g., 5-95% organic over 5 minutes).
-
Shallow Gradient: If the peaks are very close, decrease the slope of the gradient in the region where the compounds elute. For example, if elution occurs at 40% organic, try a segment of 35-45% organic over a longer duration.
-
Isocratic Hold: Introduce an isocratic hold at a mobile phase composition just prior to the elution of the co-eluting peaks to improve resolution.
-
-
Protocol 2.2: Mobile Phase Modification
-
Solvent Type: If using acetonitrile, try substituting with methanol, or a combination of both. These solvents offer different selectivities.
-
Additive Modification: Vary the concentration and type of mobile phase additive (e.g., formic acid, ammonium (B1175870) formate, ammonium acetate). Changes in pH can alter the retention of ionizable compounds.
-
-
Protocol 2.3: Column Chemistry Evaluation
-
Stationary Phase: If using a standard C18 column, consider a column with a different stationary phase that offers alternative selectivity. Phenyl-hexyl or biphenyl (B1667301) phases can provide different interactions, particularly for compounds with aromatic rings.
-
Particle Size and Column Dimensions: Switching to a column with smaller particles (e.g., sub-2 µm) or a longer column can increase efficiency and improve resolution.
-
Table 1: Comparison of HPLC Columns for Corticosteroid Separation
| Column Type | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Potential Advantage for Fluticasone Furoate Separation |
| Standard C18 | Octadecylsilane | 3.5 - 5 | 4.6 x 150 | Good general-purpose hydrophobic retention. |
| Phenyl-Hexyl | Phenyl-Hexyl | 2.7 | 3.0 x 100 | π-π interactions can improve selectivity for aromatic compounds. |
| Biphenyl | Biphenyl | 2.6 | 2.1 x 50 | Offers enhanced retention and selectivity for aromatic and planar molecules. |
| C18 with Polar Endcapping | Modified Octadecylsilane | 1.8 | 2.1 x 50 | Can provide alternative selectivity for polar and non-polar compounds. |
Step 3: Mass Spectrometry Parameter Optimization
In cases of isobaric interference, where compounds have the same nominal mass, optimizing MS parameters can aid in differentiation.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquisition Mode: Acquire data in full scan mode with high mass accuracy.
-
Data Analysis: Extract exact mass chromatograms for the theoretical exact masses of this compound and any suspected interfering compounds. A difference in the third or fourth decimal place of the m/z value can confirm the presence of an isobaric interference.
Table 2: MRM Transitions for Fluticasone Furoate and Potential Interferents
Note: The m/z values for potential interferents are hypothetical and for illustrative purposes.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Fluticasone Furoate | 539.2 | 313.1 | 293.1 |
| This compound | 544.2 | 313.1 | 293.1 |
| Hypothetical Metabolite | 555.2 | 313.1 | 293.1 |
| Fluticasone Propionate (B1217596) | 501.2 | 293.1 | 313.1 |
It is important to note that Fluticasone Furoate and Fluticasone Propionate are distinct molecules and do not share common metabolites.[5][6]
Case Study: Resolving a Co-eluting Peak with this compound
Scenario: During a bioanalytical method validation, a laboratory observes a consistent front-shoulder on the this compound peak in a subset of patient samples.
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting a co-eluting peak in a case study.
Resolution Steps:
-
Hypothesis Generation: The team hypothesized that a metabolite of a co-administered drug, having a similar core structure, was the likely culprit.
-
Method Adjustment 1 (Gradient): The initial gradient was modified to a shallower slope around the elution time of the internal standard. This resulted in partial separation, confirming the presence of a second compound.
-
Method Adjustment 2 (Column Chemistry): The analytical column was switched from a standard C18 to a biphenyl column to exploit different retention mechanisms.
-
Result: The biphenyl column provided baseline resolution of the interfering peak from this compound.
-
Confirmation: The identity of the interfering peak was tentatively confirmed using HRMS to have a different elemental composition from this compound, consistent with the suspected metabolite.
-
Final Method: The optimized method with the biphenyl column was re-validated and implemented for routine analysis.
This systematic approach, combining logical troubleshooting with appropriate analytical tools, enables the successful resolution of co-eluting peaks, ensuring the integrity and accuracy of bioanalytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. Fluticasone furoate/fluticasone propionate – different drugs with different properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluticasone furoate/fluticasone propionate - different drugs with different properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression of Fluticasone Furoate with d5 standard
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the quantitative analysis of Fluticasone Furoate, with a focus on minimizing ion suppression using its deuterated (d5) internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing Fluticasone Furoate?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as Fluticasone Furoate, is reduced by co-eluting compounds from the sample matrix during LC-MS/MS analysis.[1][2] This phenomenon leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the quantification.[2][3] Given that Fluticasone Furoate is often analyzed at very low concentrations (pg/mL) in complex biological matrices like plasma, even minor ion suppression can lead to inaccurate pharmacokinetic data or cause the analyte to go undetected.[4][5]
Q2: How does using a d5-labeled internal standard for Fluticasone Furoate help?
A2: A stable isotope-labeled internal standard (SIL-IS), such as Fluticasone Furoate-d5, is the preferred choice for quantitative LC-MS/MS analysis.[2] Because a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar degrees of ion suppression or enhancement.[2][3] By calculating the peak area ratio of the analyte to the internal standard, variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.[2][6]
Q3: What are the most common sources of ion suppression in bioanalytical methods for Fluticasone Furoate?
A3: The primary sources of ion suppression in bioanalytical samples are endogenous matrix components that are not sufficiently removed during sample preparation.[1][3] For analyses in plasma or serum, the main culprits include:
-
Phospholipids: These are abundant in plasma and are notorious for causing ion suppression in electrospray ionization (ESI).[1][7]
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers can interfere with the ionization process.[1][8]
-
Proteins and Peptides: Although major proteins are often removed, residual peptides can co-elute with the analyte and cause suppression.[1][7]
-
Other Endogenous Molecules: Complex matrices like plasma contain numerous other small molecules that can interfere with ionization.[1]
-
Exogenous Contaminants: Contaminants like plasticizers from lab equipment can also lead to ion suppression.[1]
Q4: My Fluticasone Furoate peak areas are low and inconsistent. Could this be due to ion suppression?
A4: Yes, low and inconsistent peak areas are classic indicators of ion suppression.[1] When molecules from the sample matrix co-elute with Fluticasone Furoate and its d5-standard, they compete for ionization in the mass spectrometer's source, leading to a reduced and variable signal for your analyte.[1][3]
Troubleshooting Guide
Identifying Ion Suppression
If you suspect ion suppression is affecting your analysis, the post-column infusion experiment is a definitive method for its identification.[1][7] This technique helps to pinpoint the retention times where matrix components are causing suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This experiment helps visualize regions of ion suppression across a chromatographic run.
Objective: To identify the retention times at which co-eluting matrix components suppress the analyte signal.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-junction
-
Standard solution of Fluticasone Furoate (e.g., 100 ng/mL in 50:50 acetonitrile:water)
-
Blank matrix samples (e.g., plasma, serum) that have undergone sample preparation
-
Mobile phase solutions
Procedure:
-
System Setup: Connect the syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source using a tee-junction.
-
Infusion: Begin a constant infusion of the Fluticasone Furoate standard solution into the mobile phase stream at a low flow rate (e.g., 5-10 µL/min). This should produce a stable baseline signal for the analyte's MRM transition.
-
Injection: Once a stable signal is achieved, inject a prepared blank matrix sample onto the LC column and run your standard chromatographic gradient.[9]
-
Data Analysis: Monitor the Fluticasone Furoate signal throughout the run. A significant drop or dip in the stable baseline indicates a region of ion suppression caused by matrix components eluting from the column at that time.[7][9]
Visualization of Ion Suppression Detection Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. agilent.com [agilent.com]
- 5. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Fluticasone Furoate-d5 SPE Recovery
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues with Solid-Phase Extraction (SPE) methods, specifically focusing on the inconsistent recovery of the deuterated internal standard, Fluticasone Furoate-d5.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for inconsistent or low recovery of this compound during SPE?
Inconsistent recovery of a deuterated internal standard like this compound during SPE can stem from several factors throughout the extraction process.[1][2] These issues can be broadly categorized into three areas: method-related problems, matrix effects, and issues with the SPE cartridge or reagents.
Method-Related Issues:
-
Improper Conditioning or Equilibration: Failure to properly wet and prepare the sorbent bed can lead to inconsistent interactions between the analyte and the stationary phase.[2][3]
-
Inappropriate Sample Loading: Overloading the cartridge or using a sample solvent that is too strong can cause the analyte to pass through without adequate retention.[3][4] A flow rate that is too high can also prevent proper binding.[5]
-
Wash Step Too Aggressive: Using a wash solvent that is too strong can prematurely elute the internal standard along with interferences.[6]
-
Inefficient Elution: The elution solvent may not be strong enough, or the volume may be insufficient to completely recover the analyte from the sorbent.[1][7]
Matrix Effects:
-
Interference from Endogenous Components: The sample matrix can contain compounds that compete with this compound for binding sites on the sorbent or interfere with its elution.[2][8]
-
Variability Between Samples: Differences in the composition of individual samples can lead to inconsistent matrix effects and, consequently, variable recovery.[9]
Cartridge and Reagent Issues:
-
Sorbent Variability: Inconsistent packing or batch-to-batch differences in the SPE sorbent can affect recovery.[7]
-
Cartridge Drying: Allowing the sorbent bed to dry out at critical steps, such as after conditioning and before sample loading, can drastically reduce recovery and reproducibility.[1][5]
Q2: How can I determine at which step of the SPE process the loss of this compound is occurring?
To pinpoint where the loss is happening, you can perform a systematic investigation by collecting and analyzing the fractions from each step of the SPE procedure (load, wash, and elution).[10]
Experimental Protocol: Fraction Collection Analysis
-
Prepare a Spiked Sample: Spike a known concentration of this compound into a blank matrix sample.
-
Perform SPE and Collect Fractions:
-
Load Fraction: Collect the sample effluent as it passes through the cartridge.
-
Wash Fraction(s): Collect each wash solution as a separate fraction.
-
Elution Fraction: Collect the final eluate.
-
-
Analyze Fractions: Analyze each collected fraction, along with a standard of the expected final concentration, using your validated analytical method (e.g., LC-MS/MS).
-
Interpret Results:
-
High concentration in Load Fraction: Indicates poor retention. This could be due to improper conditioning, a sample solvent that is too strong, or an inappropriate sorbent type.[10]
-
High concentration in Wash Fraction: Suggests the wash solvent is too strong and is prematurely eluting your internal standard.[10]
-
Low concentration in all fractions (including elution): This points to irreversible binding to the sorbent or potential degradation of the analyte on the cartridge.[10]
-
Q3: Could protein precipitation prior to SPE be affecting the recovery of this compound?
Yes, the protein precipitation step can significantly impact the recovery of your internal standard. Incomplete precipitation can lead to clogging of the SPE cartridge.[7] Conversely, your analyte of interest, including the internal standard, might co-precipitate with the proteins, leading to its loss before the sample is even loaded onto the SPE cartridge.[11][12] The choice of precipitation solvent and the pH can influence the extent of co-precipitation.[13][14] It is crucial to optimize the protein precipitation step to ensure that the supernatant contains the maximum amount of the analyte and internal standard.
Troubleshooting Guide
This guide provides a structured approach to resolving issues with inconsistent this compound recovery.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Recovery Across a Batch | Variable Sample Pre-treatment | Ensure consistent and thorough vortexing and centrifugation during protein precipitation for all samples.[5] |
| Inconsistent Flow Rates | Use a vacuum manifold with consistent vacuum pressure or an automated SPE system to ensure uniform flow rates for all samples.[5] | |
| Cartridge Drying Out | Do not allow the sorbent to dry between the conditioning, equilibration, and sample loading steps.[1] | |
| Low Recovery in All Samples | Incorrect Sorbent Selection | The sorbent may not have the appropriate retention mechanism for Fluticasone Furoate. Consider a different phase (e.g., mixed-mode if the current one is reversed-phase).[6][7] |
| Sub-optimal pH | The pH of the sample and loading buffer should be adjusted to ensure optimal retention of Fluticasone Furoate on the chosen sorbent.[2][6] | |
| Inefficient Elution | Increase the strength or volume of the elution solvent. A soak step, where the elution solvent is allowed to sit in the sorbent bed for a few minutes, may also improve recovery.[15] | |
| Irreversible Binding | The analyte may be too strongly retained. Consider a less retentive sorbent or a stronger elution solvent.[1] | |
| Analyte Detected in Wash Fraction | Wash Solvent is Too Strong | Decrease the organic content or strength of the wash solvent.[1] Test different wash solvents to find one that removes interferences without eluting the analyte. |
| Analyte Detected in Load Fraction | Improper Conditioning | Ensure the cartridge is conditioned with the correct solvent and volume as recommended by the manufacturer.[1] |
| Sample Solvent is Too Strong | Dilute the sample with a weaker solvent to promote binding.[3] | |
| Cartridge Overload | Decrease the sample volume or use a cartridge with a larger sorbent mass.[4] |
Experimental Protocols
Below is a sample protocol for the extraction of Fluticasone Furoate from human plasma. This is a general guideline and should be optimized for your specific application.
Sample Preparation: Protein Precipitation
-
To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of a working solution of this compound.
-
Add 600 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for SPE.
Solid-Phase Extraction (SPE) Protocol (Example using a Mixed-Mode Cation Exchange Cartridge)
-
Condition: Pass 1 mL of methanol (B129727) through the cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge. Do not allow the cartridge to dry.
-
Load: Load the supernatant from the protein precipitation step onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Wash 1: Pass 1 mL of 5% methanol in water to remove polar interferences.
-
Wash 2: Pass 1 mL of 20% methanol in water to remove less polar interferences.
-
Dry: Dry the cartridge under vacuum for 5 minutes.
-
Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Visualizations
SPE Workflow Diagram
Caption: Workflow for SPE with potential points of analyte loss (L1-L4).
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting inconsistent SPE recovery.
References
- 1. SPE Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. specartridge.com [specartridge.com]
- 3. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 4. specartridge.com [specartridge.com]
- 5. silicycle.com [silicycle.com]
- 6. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 7. welch-us.com [welch-us.com]
- 8. benchchem.com [benchchem.com]
- 9. chromforum.org [chromforum.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. allumiqs.com [allumiqs.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Calibrator and QC sample preparation with Fluticasone Furoate-d5
Welcome to the technical support center for the preparation of calibrator and quality control (QC) samples using Fluticasone Furoate-d5. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Fluticasone Furoate is soluble in organic solvents such as ethanol, DMSO (dimethyl sulfoxide), and DMF (dimethylformamide).[1] Methanol (B129727) is also commonly used for preparing stock solutions.[2] For analyses involving aqueous buffers, it is advisable to first dissolve the compound in DMF and then dilute with the aqueous buffer of choice, such as PBS (phosphate-buffered saline).[1]
Q2: How should I store the solid this compound and its prepared solutions?
A2: Solid Fluticasone Furoate should be stored at -20°C for long-term stability.[1] It is not recommended to store aqueous solutions for more than one day.[1] Stock solutions in organic solvents should be stored at a controlled room temperature between 68°-77°F (20°-25°C) or as recommended by the supplier, and used within the specified period of stability.[3] For instance, some studies indicate stability in low-binding tubes for up to 8 hours at room temperature.[4]
Q3: What are the typical concentration ranges for calibration curves and QC samples for Fluticasone Furoate analysis in plasma?
A3: The concentration range for a calibration curve can vary depending on the sensitivity of the analytical method. A common range for highly sensitive LC-MS/MS methods is from 0.5 to 100 pg/mL in human plasma.[5] Correspondingly, QC samples are typically prepared at concentrations such as 0.5 pg/mL (LLOQ), 1.5 pg/mL (Low QC), 12 pg/mL and 50 pg/mL (Medium QC), and 80 pg/mL (High QC).[5]
Q4: Why is it important to use a deuterated internal standard like this compound?
A4: A deuterated internal standard, such as this compound, is crucial for quantitative analysis using mass spectrometry. It has nearly identical chemical and physical properties to the analyte (Fluticasone Furoate) and behaves similarly during sample extraction and ionization. This helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of the analyte.
Q5: I am observing lower than expected concentrations for my calibrators and QC samples. What could be the cause?
A5: A significant cause for lower than expected concentrations of Fluticasone Furoate is non-specific binding to plastic labware, particularly polypropylene (B1209903) tubes.[4] This can lead to substantial drug loss. To mitigate this, it is recommended to use low-binding tubes for sample preparation and storage.[4] Other potential causes could include degradation of the compound due to improper storage or solvent instability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Signal/Response for Analyte and Internal Standard | 1. Instrument Malfunction: Issues with the LC or MS system (e.g., no spray in the ESI source, pump failure).2. Incorrect Mobile Phase Composition: Improper pH or organic/aqueous ratio.3. Degraded Compound: Improper storage of stock solutions or prepared samples. | 1. System Check: Verify MS functionality by checking for a stable spray and ensure LC pumps are purged and functioning correctly.2. Mobile Phase Verification: Prepare fresh mobile phase and ensure correct composition and pH.3. Prepare Fresh Standards: Prepare a fresh set of calibrators and QC samples from a reliable stock solution. |
| High Variability in Results | 1. Inconsistent Sample Preparation: Variations in pipetting, extraction, or dilution steps.2. Non-Specific Binding: Inconsistent binding to different labware.3. Matrix Effects: Interference from components in the biological matrix (e.g., plasma). | 1. Standardize Protocol: Ensure consistent and careful execution of the sample preparation protocol.2. Use Low-Binding Labware: Consistently use low-binding tubes and pipette tips.3. Optimize Sample Cleanup: Employ effective sample cleanup techniques like solid-phase extraction (SPE) to minimize matrix effects. |
| Poor Peak Shape | 1. Column Degradation: The analytical column may be old or contaminated.2. Inappropriate Mobile Phase: The mobile phase may not be optimal for the analyte.3. Sample Overload: Injecting too high a concentration of the analyte. | 1. Replace Column: Use a new analytical column.2. Optimize Mobile Phase: Adjust the mobile phase composition, pH, or gradient.3. Dilute Sample: Dilute the sample to a concentration within the linear range of the method. |
| Internal Standard Response is Low or Variable | 1. Incorrect Concentration: The internal standard may have been added at the wrong concentration.2. Degradation: The internal standard may have degraded.3. Ion Suppression: The internal standard may be experiencing ion suppression from the matrix. | 1. Verify Concentration: Double-check the concentration of the internal standard stock and spiking solutions.2. Prepare Fresh IS Solution: Use a fresh stock of the deuterated internal standard.3. Modify Chromatography: Adjust the chromatography to separate the internal standard from interfering matrix components. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the preparation of a primary stock solution and subsequent working solutions for this compound, which will be used as an internal standard.
Materials:
-
This compound (solid)
-
Methanol (HPLC grade)
-
Class A volumetric flasks
-
Calibrated pipettes
Procedure:
-
Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 1 mg of solid this compound.
-
Transfer the solid to a 1 mL volumetric flask.
-
Add a small amount of methanol to dissolve the solid completely.
-
Make up the volume to 1 mL with methanol.
-
Stopper the flask and mix thoroughly by inversion.
-
-
Intermediate Stock Solution (e.g., 10 µg/mL):
-
Pipette 10 µL of the 1 mg/mL primary stock solution into a 1 mL volumetric flask.
-
Make up the volume to 1 mL with methanol.
-
Mix thoroughly.
-
-
Spiking Solution (e.g., 100 ng/mL):
-
Pipette 10 µL of the 10 µg/mL intermediate stock solution into a 1 mL volumetric flask.
-
Make up the volume to 1 mL with methanol.
-
This solution will be used to spike into the calibration standards and QC samples.
-
Protocol 2: Preparation of Calibration Curve Standards in Human Plasma
This protocol describes the preparation of a calibration curve for Fluticasone Furoate in human plasma, with concentrations ranging from 0.5 to 100 pg/mL.
Materials:
-
Fluticasone Furoate stock solution (in methanol)
-
This compound spiking solution (100 ng/mL)
-
Blank human plasma (K2EDTA)
-
Low-binding microcentrifuge tubes
Procedure:
-
Prepare a series of working standard solutions of Fluticasone Furoate in methanol by serial dilution from a primary stock.
-
Spike the working standards into blank human plasma to achieve the final concentrations as detailed in the table below. A common method is to add a small volume (e.g., 5-10 µL) of the working standard to a larger volume of plasma (e.g., 990-995 µL).
-
Add the internal standard (this compound) to each calibrator. For example, add 10 µL of a 100 ng/mL this compound solution to each 1 mL of spiked plasma.
Table 1: Preparation of Calibration Curve Standards
| Calibrator Level | Final Concentration (pg/mL) | Volume of Working Standard (µL) | Volume of Blank Plasma (µL) |
| Blank | 0 | 0 | 1000 |
| LLOQ | 0.5 | 5 | 995 |
| CAL 2 | 1.0 | 10 | 990 |
| CAL 3 | 5.0 | 50 | 950 |
| CAL 4 | 10.0 | 100 | 900 |
| CAL 5 | 25.0 | 250 | 750 |
| CAL 6 | 50.0 | 500 | 500 |
| CAL 7 | 80.0 | 800 | 200 |
| ULOQ | 100.0 | 1000 | 0 |
| Note: The volumes of working standard are illustrative and should be adjusted based on the concentration of the working solution. |
Protocol 3: Preparation of Quality Control (QC) Samples in Human Plasma
This protocol details the preparation of QC samples at four different concentration levels in human plasma.
Materials:
-
Fluticasone Furoate stock solution (from a separate weighing than the calibrator stock)
-
This compound spiking solution (100 ng/mL)
-
Blank human plasma (K2EDTA)
-
Low-binding microcentrifuge tubes
Procedure:
-
Prepare a separate primary stock solution of Fluticasone Furoate for the QC samples.
-
Prepare a series of working QC solutions in methanol by serial dilution.
-
Spike the working QC solutions into blank human plasma to achieve the final concentrations.
-
Add the internal standard (this compound) to each QC sample.
Table 2: Preparation of Quality Control Samples
| QC Level | Final Concentration (pg/mL) |
| LLOQ QC | 0.5 |
| Low QC (LQC) | 1.5 |
| Medium QC (MQC) | 12 and 50 |
| High QC (HQC) | 80 |
Visualizations
Caption: Workflow for Calibrator Sample Preparation.
References
Addressing variability in Fluticasone Furoate-d5 response
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing variability in experiments involving Fluticasone Furoate-d5.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application? this compound is a deuterated, isotopically labeled form of Fluticasone Furoate. Its primary application is as an internal standard (IS) in quantitative mass spectrometry (MS) assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The deuterium (B1214612) labeling gives it a slightly higher mass, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.[1]
Q2: Why should I use a deuterated internal standard like this compound? Deuterated internal standards are considered the gold standard for quantitative analysis.[2] Because they are chemically almost identical to the analyte, they co-elute during chromatography and experience similar ionization effects, extraction recovery, and potential matrix effects.[1][2] This allows them to effectively normalize for variability introduced during sample preparation, injection, and instrument analysis, leading to significantly higher accuracy and precision.[1][3]
Q3: How should I prepare and store this compound stock solutions? Fluticasone Furoate is soluble in organic solvents like DMSO (approx. 15 mg/ml) and ethanol (B145695) (approx. 1 mg/ml).[4] It is sparingly soluble in aqueous buffers.[4] For stock solutions, dissolve the solid material in a high-quality organic solvent such as DMSO or methanol. Store stock solutions at -20°C or lower, protected from light. Aqueous solutions are not recommended for storage for more than one day.[4]
Q4: Can this compound be used directly in biological (in vitro) assays? The primary use of this compound is for analytical quantification, not for direct testing of biological activity. While it is expected to have nearly identical biological activity to the unlabeled compound, its purpose is to be added to samples (e.g., cell lysates, plasma) to accurately measure the concentration of the non-labeled Fluticasone Furoate that was used to elicit the biological response.
Section 2: Troubleshooting Guide - Analytical Variability (LC-MS)
This guide addresses common issues encountered during the quantitative analysis of Fluticasone Furoate using this compound as an internal standard.
Q: Why is the peak area/signal of my this compound internal standard (IS) inconsistent across my analytical run?
| Potential Cause | Troubleshooting Steps |
| Inaccurate Spiking | Ensure the IS is added accurately and consistently to every sample, calibrator, and QC at the very beginning of the sample preparation process.[5] Use a calibrated pipette and verify the precision of your liquid handling. |
| IS Degradation | Assess the stability of the IS in the sample matrix and during storage.[2] Fluticasone Furoate is metabolized primarily by the CYP3A4 enzyme; ensure samples are stored and processed in a way that minimizes enzymatic activity (e.g., on ice, addition of inhibitors if necessary).[6][7] |
| Variable Matrix Effects | Matrix components can suppress or enhance the ionization of the IS.[8] While a deuterated IS should track the analyte, significant sample-to-sample variation in matrix composition can still cause issues. Optimize sample cleanup procedures (e.g., SPE, LLE) to remove interfering substances.[2][8] |
| Instrument Instability | An unstable signal can indicate issues with the LC or MS system.[3] Check for pressure fluctuations, inconsistent spray in the ion source, or detector fatigue. Run system suitability tests before the analytical batch. |
Q: Why is the ratio of the analyte (Fluticasone Furoate) to the internal standard (this compound) highly variable, leading to poor precision?
| Potential Cause | Troubleshooting Steps |
| Isotopic Exchange | Although rare with deuterium on carbon atoms, ensure the positions of the deuterium labels are stable and not on exchangeable sites (like -OH or -NH). This is generally not an issue for commercially supplied standards but is a key consideration in their synthesis.[3] |
| Differential Extraction Recovery | This is unlikely with a co-eluting deuterated standard but can occur if the IS is not added at the earliest step of sample preparation. Ensure the IS is present to account for all extraction and cleanup losses.[5] |
| Analyte Contamination in IS | The presence of unlabeled analyte in the IS stock can lead to an overestimation of the analyte concentration, particularly at the low end of the calibration curve.[9] Verify the isotopic purity of the IS from the certificate of analysis. |
| Non-linear Detector Response | If the detector is saturated by either the analyte or the IS, the ratio will not be linear. Ensure that the concentrations of both the analyte and the IS are within the linear dynamic range of the mass spectrometer. Dilute samples if necessary. |
Section 3: Troubleshooting Guide - In Vitro Assay Variability
This guide addresses issues related to measuring Fluticasone Furoate concentrations in samples from cell-based experiments.
Q: After treating my cells, the measured concentration of Fluticasone Furoate is much lower than the nominal concentration I added. Why?
| Potential Cause | Troubleshooting Steps |
| Compound Adsorption | Hydrophobic compounds can adsorb to plastic labware (e.g., pipette tips, microplates). Use low-retention plastics or pre-condition surfaces. Include "matrix-only" controls (no cells) to quantify loss due to adsorption. |
| Cellular Metabolism | Cells, particularly liver-derived cells or primary hepatocytes, can metabolize Fluticasone Furoate via CYP3A4.[6] If metabolism is suspected, consider using a shorter incubation time or including a CYP3A4 inhibitor (like ketoconazole) as a control experiment. |
| Poor Solubility | Fluticasone Furoate has low aqueous solubility.[4][10] If the compound precipitates out of the cell culture media, the effective concentration will be lower. Prepare high-concentration stocks in DMSO and ensure the final DMSO concentration in the media is low (typically <0.5%) and consistent across all wells. |
| Cellular Uptake/Sequestration | Fluticasone Furoate has a high rate of cellular accumulation and slow efflux, which is part of its mechanism of action.[11] When measuring the concentration in the supernatant, a significant portion of the compound may be retained within the cells. For a total system concentration, ensure your sample preparation includes efficient cell lysis. |
Q: I am seeing high variability in my biological response (e.g., cytokine inhibition) even when the measured Fluticasone Furoate concentration is consistent. What should I check?
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Use cells that are healthy, viable (>95%), and within a consistent, low passage number range.[12] High passage numbers can lead to phenotypic drift and altered drug responsiveness. |
| Cell Seeding Density | Inconsistent cell seeding can lead to significant variability.[12] Optimize and strictly control the cell density per well, as this affects the drug-to-cell ratio and overall response. |
| Serum Lot Variability | Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous hormones and growth factors that can influence the baseline inflammatory state and glucocorticoid response. Test and pre-qualify new serum lots. |
| Assay Timing and Kinetics | The biological response is time-dependent. Ensure that the stimulation and compound treatment times are optimized and strictly controlled. For example, pre-incubating with the compound before adding an inflammatory stimulus can yield different results than co-incubation. |
Section 4: Data Presentation & Key Parameters
Table 1: Solubility and Physicochemical Properties
| Parameter | Value | Reference |
|---|---|---|
| Solubility in DMSO | ~15 mg/mL | [4] |
| Solubility in Ethanol | ~1 mg/mL | [4] |
| Solubility in DMF | ~20 mg/mL | [4] |
| Aqueous Solubility | Sparingly soluble / ~0.0434 mg/mL | [4][10] |
| LogP | ~3.7 - 4.1 | [10] |
| Protein Binding | >99% |[7] |
Table 2: Biological Potency of Fluticasone Furoate (Unlabeled)
| Assay Type | Cell Type / System | Endpoint | Potency (EC₅₀ / IC₅₀) | Reference |
|---|---|---|---|---|
| Reporter Gene Assay | Human Receptors | Glucocorticoid Receptor (GR) | EC₅₀ = 0.03 nM | [4] |
| Cytokine Inhibition | Human PBMCs | LPS-induced TNF-α release | EC₅₀ = 0.12 nM | [4] |
| Cytokine Inhibition | Nasal Epithelial Cells | FBS-induced GM-CSF secretion | IC₂₅ = 12.6 pM | [13] |
| Cytokine Inhibition | Nasal Epithelial Cells | FBS-induced IL-8 secretion | IC₂₅ = 8.6 pM | [13] |
| Eosinophil Survival | Co-culture w/ Epithelial Cells | Eosinophil Viability | IC₅₀ = 1.29 nM (Day 4) |[13] |
Section 5: Experimental Protocols & Visualizations
Protocol 1: General Method for LC-MS/MS Quantification from Cell Lysate
-
Cell Culture: Plate cells at a predetermined density and allow them to adhere. Treat with various concentrations of Fluticasone Furoate for the desired time.
-
Sample Collection:
-
Aspirate the cell culture medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) to each well. Scrape cells and transfer the lysate to a microcentrifuge tube.
-
-
Internal Standard Spiking: Add 10 µL of a known concentration of this compound working solution (e.g., 100 ng/mL in methanol) to each 100 µL lysate sample. Vortex briefly.[2]
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid. Vortex vigorously for 1 minute to precipitate proteins.[2]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or LC vial, avoiding the protein pellet.
-
Analysis: Inject the sample into the LC-MS/MS system.
-
Quantification: Create a calibration curve by plotting the peak area ratio (Fluticasone Furoate / this compound) against the concentration of the calibrators. Use the regression equation to determine the concentration in the unknown samples.
Protocol 2: TNF-α Inhibition Assay in Human PBMCs
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using a density gradient medium (e.g., Ficoll-Paque).
-
Cell Plating: Resuspend PBMCs in complete RPMI medium and plate in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Compound Treatment: Prepare serial dilutions of Fluticasone Furoate in the assay medium. Add the diluted compound to the cells and pre-incubate for 1 hour at 37°C, 5% CO₂.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the vehicle control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for analysis.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a validated ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the log of the Fluticasone Furoate concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Visualizations
Caption: Glucocorticoid receptor signaling pathway for Fluticasone Furoate.
Caption: Standard workflow for LC-MS/MS quantification using an internal standard.
Caption: Troubleshooting decision tree for addressing experimental variability.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 6. Fluticasone furoate - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 9. benchchem.com [benchchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
- 13. Fluticasone furoate inhibits cytokine secretion from nasal epithelial cells and reduces eosinophil survival in an in vitro model of eosinophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Fluticasone Furoate Using d5-Fluticasone Furoate and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a validated bioanalytical method for Fluticasone (B1203827) Furoate utilizing a deuterated internal standard, d5-Fluticasone Furoate, against alternative analytical techniques. The selection of an appropriate bioanalytical method is critical for the accurate quantification of drug concentrations in biological matrices, a cornerstone of pharmacokinetic and toxicokinetic studies in drug development. This document summarizes key performance data, details experimental protocols, and presents visual workflows to aid researchers in making informed decisions for their bioanalytical needs.
Executive Summary
The quantification of Fluticasone Furoate, a potent synthetic corticosteroid, in biological samples presents analytical challenges due to its low systemic bioavailability and resulting low plasma concentrations. The gold standard for such analyses is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), renowned for its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as d5-Fluticasone Furoate, is the preferred approach to account for variability during sample preparation and analysis.
This guide compares the performance of an LC-MS/MS method using d5-Fluticasone Furoate as an internal standard with two primary alternatives:
-
An LC-MS/MS method employing a different deuterated internal standard, d3-Fluticasone Furoate.
-
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a more accessible but typically less sensitive technique.
The data presented is collated from various validated methods to provide a comprehensive overview of their respective capabilities and limitations.
Performance Comparison
The choice of analytical method and internal standard significantly impacts the performance of a bioanalytical assay. The following tables summarize the key validation parameters for the different methods used to quantify Fluticasone Furoate.
Table 1: Comparison of LC-MS/MS Methods for Fluticasone Furoate
| Parameter | Method with d5-Fluticasone Furoate IS | Method with d3-Fluticasone Furoate IS |
| Linearity Range | 0.100 – 100 pg/mL[1] | 0.5 - 100 pg/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.100 pg/mL[1] | 0.5 pg/mL[2] |
| Accuracy (% Bias) | Within ±15% of nominal values | Within ±20% for calibration points[2] |
| Precision (% CV) | ≤ 15% | %RSD at LLOQ: 5.12%[2] |
| Recovery | 93.7–94.1%[1] | 90 to 115% for QC samples[2] |
| Internal Standard | d5-Fluticasone Furoate | d3-Fluticasone Furoate[2] |
| Sample Preparation | Liquid-Liquid Extraction[1] | Protein Precipitation followed by SPE[2] |
Table 2: Performance of an Alternative HPLC-UV Method for Fluticasone Furoate
| Parameter | HPLC-UV Method |
| Linearity Range | 4 - 200 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 4 ng/mL[3] |
| Accuracy (% Bias) | Not explicitly stated |
| Precision (% CV) | Not explicitly stated |
| Recovery | Not explicitly stated |
| Internal Standard | Baclomethasone (structural analog)[3] |
| Sample Preparation | Protein Precipitation[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following are protocols for the key experiments cited in this guide.
LC-MS/MS Method with d5-Fluticasone Furoate Internal Standard
This method is designed for the ultra-sensitive quantification of Fluticasone Furoate in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction) [1]
-
To 0.800 mL of human plasma, add the internal standard solution (d5-Fluticasone Furoate).
-
Perform liquid-liquid extraction using a mixture of Methyl-tert-Butyl-Ether (MtBE) and Hexane (60:40 v/v).
-
Separate the organic phase and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
2. Chromatographic Conditions [1]
-
LC System: Shimadzu Prominence UFLC
-
Column: A suitable reverse-phase column.
-
Mobile Phase: Gradient elution with appropriate mobile phases (details not specified in the source).
-
Flow Rate: Not specified.
3. Mass Spectrometric Conditions [1]
-
MS System: SCIEX API 6500
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Monitored Transitions: Specific precursor-to-product ion transitions for Fluticasone Furoate and d5-Fluticasone Furoate.
Alternative Method 1: LC-MS/MS with d3-Fluticasone Furoate Internal Standard
This method provides a sensitive and rugged approach for the quantification of Fluticasone Furoate in human plasma.[2]
1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction) [2]
-
Spike plasma samples with d3-Fluticasone Furoate internal standard solution.
-
Perform protein precipitation.
-
Further clean up the sample using a reversed-phase solid-phase extraction (SPE) C18 cartridge.
-
Elute the analyte and internal standard, evaporate the eluent, and reconstitute the residue.
2. Chromatographic and Mass Spectrometric Conditions [2]
-
LC-MS/MS System: Agilent 6495C Triple Quadrupole LC/MS
-
Detection: Multiple Reaction Monitoring (MRM)
Alternative Method 2: HPLC-UV with Structural Analog Internal Standard
This method is suitable for the simultaneous estimation of Fluticasone Furoate and Vilanterol (B1248922) in rabbit plasma.[3]
1. Sample Preparation (Protein Precipitation) [3]
-
To the plasma sample, add baclomethasone as the internal standard.
-
Precipitate plasma proteins with acetonitrile.
-
Centrifuge and inject the supernatant into the HPLC system.
2. Chromatographic Conditions [3]
-
Column: Spherisorb S5 ODS2 (250 mm × 4.6 mm, 5.0 µm)
-
Mobile Phase: Acetonitrile and 0.01% glacial acetic acid in water (70:30, v/v)
-
Detection: UV detector at 235 nm
Visualizing the Workflow
Diagrams can clarify complex experimental processes. The following Graphviz diagrams illustrate the logical workflow of the primary bioanalytical method and a comparison of the internal standards.
Caption: Workflow of the bioanalytical method for Fluticasone Furoate using d5-IS.
Caption: Logical comparison of different internal standards for Fluticasone Furoate analysis.
Conclusion
For the bioanalysis of Fluticasone Furoate, LC-MS/MS methods utilizing a stable isotope-labeled internal standard, such as d5-Fluticasone Furoate or d3-Fluticasone Furoate, offer superior sensitivity and selectivity compared to HPLC-UV methods. The use of a deuterated internal standard that closely mimics the analyte's behavior throughout the analytical process is crucial for achieving high accuracy and precision, especially at the low concentrations typical for Fluticasone Furoate in biological samples. While HPLC-UV provides a viable, more accessible alternative, its significantly higher limit of quantification may not be suitable for all study designs. The choice of the specific deuterated internal standard (e.g., d5 vs. d3) may have minor impacts on the assay, and the selection should be based on a thorough method validation to ensure optimal performance.
References
Navigating Method Validation for Fluticasone Furoate-d5: A Comparative Guide to ICH-Compliant Approaches
For Researchers, Scientists, and Drug Development Professionals
The robust validation of analytical methods is a cornerstone of pharmaceutical development, ensuring data accuracy, reliability, and regulatory compliance. For isotopically labeled compounds such as Fluticasone Furoate-d5, which often serves as an internal standard in bioanalytical studies, adherence to the International Council for Harmonisation (ICH) guidelines is paramount. This guide provides a comparative overview of analytical method validation for this compound, focusing on two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Comparative Overview of Analytical Methods
The choice of analytical methodology for this compound depends on the intended application. For drug substance characterization and purity assessment, HPLC-UV can be a suitable technique. However, for bioanalytical applications requiring high sensitivity and selectivity to quantify the analyte in complex biological matrices, LC-MS/MS is the preferred method. The following table summarizes a comparison of these two methods based on typical ICH validation parameters.
| Validation Parameter | HPLC-UV | LC-MS/MS | ICH Guideline Reference |
| Specificity | Good; potential for interference from co-eluting impurities. | Excellent; high selectivity based on mass-to-charge ratio. | ICH Q2(R1)[1][2] |
| Linearity | Good; typically in the µg/mL range. | Excellent; wide dynamic range, often down to pg/mL levels. | ICH Q2(R1)[1][2] |
| Accuracy | Good; typically 98-102% for drug substance. | Excellent; typically 85-115% in biological matrix (ICH M10). | ICH Q2(R1), ICH M10[1][2][3] |
| Precision (RSD%) | ≤ 2% for drug substance. | ≤ 15% in biological matrix (ICH M10). | ICH Q2(R1), ICH M10[1][2][3] |
| Limit of Quantitation (LOQ) | Higher (ng/mL to µg/mL). | Lower (pg/mL to ng/mL). | ICH Q2(R1)[1][2] |
| Robustness | Moderate; sensitive to changes in mobile phase, flow rate, etc. | High; less affected by minor chromatographic variations. | ICH Q2(R1)[1][2] |
Experimental Protocols for Method Validation
Detailed below are generalized experimental protocols for the validation of an analytical method for this compound, adaptable for both HPLC-UV and LC-MS/MS.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.
Protocol:
-
For HPLC-UV:
-
Analyze blank samples (diluent, placebo matrix) to ensure no interfering peaks at the retention time of this compound.
-
Perform forced degradation studies on Fluticasone Furoate (non-deuterated) by exposing it to acidic, basic, oxidative, thermal, and photolytic stress conditions.[4]
-
Analyze the stressed samples to ensure that degradation product peaks are well-resolved from the main analyte peak.
-
-
For LC-MS/MS:
-
Analyze at least six different lots of the appropriate blank biological matrix to check for endogenous interferences at the retention time and mass transition of the analyte and internal standard.[5]
-
Analyze blank matrix spiked with plausible concomitant medications to assess potential interference.
-
Linearity
Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte.[6]
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of at least five calibration standards by spiking the appropriate matrix (e.g., diluent for HPLC-UV, biological matrix for LC-MS/MS) with known concentrations of the analyte.
-
Analyze the calibration standards and plot the peak area ratio (analyte/internal standard for LC-MS/MS) versus the nominal concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.[7]
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.
-
Analyze at least five replicates of each QC level.
-
Calculate the percent recovery for each sample. Acceptance criteria are typically 98.0% to 102.0% for drug substance analysis and 85.0% to 115.0% for bioanalysis.[8]
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.
Protocol:
-
Repeatability (Intra-assay precision): Analyze at least six replicates of the 100% test concentration or the three QC levels on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, and on different equipment.
-
Calculate the relative standard deviation (RSD) for each set of measurements. The acceptance criterion for the RSD is typically ≤ 2% for drug substance and ≤ 15% for bioanalysis.[9][10]
Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
-
Determine the LOQ based on a signal-to-noise ratio of 10:1 or by establishing the lowest concentration that meets the accuracy and precision criteria.
-
Verify the determined LOQ by analyzing a minimum of six replicates of a sample at this concentration and confirming that the precision and accuracy are within acceptable limits.[10]
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).
-
Introduce small, deliberate variations to these parameters one at a time.
-
Analyze a sample under each varied condition and assess the impact on the results (e.g., retention time, peak area, resolution). The results should remain within the system suitability criteria.
Visualizing the Method Validation Workflow
The following diagrams illustrate the logical flow of the method validation process as outlined by ICH guidelines.
Caption: High-level workflow for analytical method development and validation.
Caption: Interrelationship of core ICH Q2(R1) validation parameters.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. assayprism.com [assayprism.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Navigating the Analytical Landscape: A Comparative Guide to Linearity and Range Assessment of Fluticasone Furoate-d5
For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the assessment of Fluticasone Furoate, with a particular focus on the linearity and range when using Fluticasone Furoate-d5 as an internal standard. We delve into supporting experimental data from various studies to offer an objective overview of its performance against alternative methods.
Fluticasone Furoate is a potent synthetic corticosteroid used in the management of allergic rhinitis and asthma.[1] Due to its low systemic bioavailability, highly sensitive analytical methods are required for its quantification in biological matrices.[1] The use of a stable isotope-labeled internal standard, such as this compound, is a common strategy in mass spectrometry-based assays to ensure accuracy and precision by correcting for matrix effects and variations during sample processing.[2]
Comparative Analysis of Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. The following tables summarize the linearity and range of different analytical methods reported for Fluticasone Furoate, including those using deuterated and non-deuterated internal standards, as well as alternative analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is a widely employed technique for the bioanalysis of Fluticasone Furoate due to its high sensitivity and selectivity.[1] The choice of internal standard is crucial for method performance.
| Analyte | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r²) | Lower Limit of Quantitation (LLOQ) | Reference |
| Fluticasone Furoate | This compound | Plasma | 0.100 - 100 pg/mL | ≥ 0.999 | 0.100 pg/mL | [2] |
| Fluticasone Furoate | Fluticasone Furoate-d3 | Human Plasma | 0.5 - 100 pg/mL | 0.9971 | 0.5 pg/mL | [1] |
| Fluticasone Furoate | Stable-labeled internal standard | Serum-free media | 50 - 2000 nM | Not Specified | 50 nM | [3] |
| Fluticasone Propionate | Fluticasone Propionate-d3 | Human Plasma | 0.200 - 120 pg/mL | 0.99 | 0.200 pg/mL | [4] |
| Fluticasone Propionate | ¹³C₃-FP | Human Plasma | 1.009 - 200.45 pg/mL | 0.999 | 1.009 pg/mL | [5] |
| Fluticasone Propionate | Fluticasone Propionate-2H5 | Human Plasma | 3 - 255.5 pg/mL | 0.9998 | 3.1 pg/mL | [6] |
High-Performance Liquid Chromatography (HPLC) Methods
HPLC methods, often coupled with UV detection, are also utilized for the quantification of Fluticasone Furoate, typically in pharmaceutical formulations where concentrations are higher.
| Analyte | Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Lower Limit of Quantitation (LOQ) | Reference |
| Fluticasone Furoate | RP-HPLC | Pharmaceutical Formulation | 10 - 60 µg/mL | 0.9990 | 0.07 µg/mL | [7] |
| Fluticasone Propionate | RP-HPLC | Not Specified | 5 - 40 ppm | 0.9982 | Not Specified | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are synthesized protocols for the linearity and range assessment of Fluticasone Furoate using LC-MS/MS, based on published literature.
LC-MS/MS Method with this compound Internal Standard
1. Preparation of Calibration Standards and Quality Control Samples:
-
Stock solutions of Fluticasone Furoate and this compound are prepared in a suitable organic solvent (e.g., methanol).
-
Working standard solutions are prepared by serial dilution of the stock solution.
-
Calibration standards are prepared by spiking the appropriate volume of the working standard solutions into blank plasma to achieve a concentration range of 0.100 to 100 pg/mL.[2]
-
Quality control (QC) samples are prepared at low, medium, and high concentrations within the calibration range in a similar manner.
2. Sample Preparation:
-
To a volume of plasma sample (e.g., 0.800 mL), the internal standard solution (this compound) is added.[2]
-
The samples undergo a liquid-liquid extraction procedure, for example, with a mixture of methyl-tert-butyl ether (MtBE) and hexane (B92381) (60:40).[2]
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for injection into the LC-MS/MS system.[2]
3. Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Reverse-phase chromatography is typically employed using a C18 column.[2] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., methanol) is used to separate the analyte from matrix components.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive ion scan mode.[2] The parent-to-daughter ion transitions monitored are m/z 539→293 for Fluticasone Furoate and m/z 544→293 for this compound.[2]
4. Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
A linear regression model with a weighting factor (e.g., 1/x²) is typically used to fit the data.[2]
-
The linearity, range, precision, and accuracy of the method are evaluated according to regulatory guidelines.
Visualizing the Workflow and Mechanism of Action
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for a typical LC-MS/MS analysis and the signaling pathway of Fluticasone Furoate.
Fluticasone Furoate exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[9] This interaction initiates a cascade of events leading to the modulation of gene expression.
Conclusion
References
- 1. agilent.com [agilent.com]
- 2. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]
- 3. fda.gov [fda.gov]
- 4. sciex.com [sciex.com]
- 5. ijrar.org [ijrar.org]
- 6. iatdmct2017.jp [iatdmct2017.jp]
- 7. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR FLUTICASONE FUROATE AND VILANTEROL IN PHARMACEUTI… [ouci.dntb.gov.ua]
- 8. seejph.com [seejph.com]
- 9. What is the mechanism of Fluticasone furoate? [synapse.patsnap.com]
A Comparative Guide to the Bioanalytical Assay of Fluticasone Furoate Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Fluticasone Furoate in biological matrices, with a focus on the use of deuterated internal standards (ISTDs). Due to the low systemic bioavailability of Fluticasone Furoate, highly sensitive and robust analytical methods are crucial for pharmacokinetic studies.[1] The use of a stable isotope-labeled internal standard, such as a deuterated form of the analyte, is a key strategy to ensure high accuracy and precision in LC-MS/MS assays by correcting for matrix effects and variability in sample processing and instrument response.
While the specific use of a d5-Fluticasone Furoate internal standard is not extensively detailed in readily available literature, the principles and performance data from studies using other deuterated analogs like d3-Fluticasone Furoate provide a strong basis for comparison and expectation of performance.
Performance Characteristics of Fluticasone Furoate Assays with Deuterated ISTD
The accuracy and precision of an analytical method are fundamental to its validity. The following tables summarize the performance of LC-MS/MS methods for Fluticasone Furoate quantification using a deuterated internal standard, as reported in various studies.
Table 1: Accuracy and Precision Data for Fluticasone Furoate Assay in Human Plasma
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |
| LLOQ | 0.5 | 5.12 (as %RSD of area response) | Not Reported | Not Reported | [1] |
| LQC | 1.5 | < 15 | < 15 | Within ±15% | [1] |
| MQC-A | 12.0 | < 15 | < 15 | Within ±15% | [1] |
| MQC-B | 50.0 | < 15 | < 15 | Within ±15% | [1] |
| HQC | 80.0 | < 15 | < 15 | Within ±15% | [1] |
Note: The Agilent application note reported recoveries for QC samples between 90% and 115%, which corresponds to an accuracy (bias) of ±15%.[1] The %RSD of the area response at the LLOQ provides an indication of precision at the lowest quantifiable level.
Table 2: Linearity and Sensitivity of Fluticasone Furoate Assays
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 100 pg/mL | [1] |
| Correlation Coefficient (R²) | 0.9971 | [1] |
| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL | [1] |
Comparison with Alternative Methods
LC-MS/MS with a deuterated internal standard is currently the gold standard for the bioanalysis of Fluticasone Furoate due to its high sensitivity and selectivity.[1] Alternative methods, such as HPLC-UV or spectrofluorimetric methods, have been developed but generally lack the sensitivity required for pharmacokinetic studies at therapeutic doses, where plasma concentrations are in the low pg/mL range.[2] Earlier LC-MS/MS methods without the benefit of the latest generation of mass spectrometers may have exhibited higher limits of quantification. The use of a stable isotope-labeled internal standard is superior to using a structurally similar analog as an ISTD, as it co-elutes with the analyte and experiences nearly identical ionization and matrix effects, leading to more reliable correction.
Experimental Protocols
A robust and reliable bioanalytical method relies on a well-defined experimental protocol. Below is a summary of a typical workflow for the quantification of Fluticasone Furoate in human plasma using LC-MS/MS with a deuterated ISTD.
Sample Preparation
-
Spiking: Aliquots of human plasma samples (e.g., 200 µL) are spiked with a deuterated Fluticasone Furoate internal standard solution.[1]
-
Protein Precipitation: Proteins in the plasma are precipitated, typically by the addition of a solvent like acetonitrile.
-
Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step is subjected to SPE for cleanup and concentration of the analyte and ISTD. A C18 SPE cartridge is commonly used.[1]
-
Reconstitution: The eluate from the SPE cartridge is evaporated to dryness and reconstituted in a suitable solvent compatible with the LC mobile phase.
Liquid Chromatography
-
Column: A reversed-phase C18 column is typically employed for the separation of Fluticasone Furoate and its ISTD.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a modifier like formic acid or ammonium (B1175870) trifluoroacetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is common.[3][4]
-
Flow Rate: A suitable flow rate is chosen to achieve good chromatographic separation and peak shape.
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[1]
-
Detection: A triple quadrupole mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode.[1]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Fluticasone Furoate and the deuterated ISTD to ensure selectivity and accurate quantification. For Fluticasone Furoate, the precursor ion is m/z 539.2, and characteristic fragment ions include m/z 313.1 and 293.1.[1]
Workflow Diagram
The following diagram illustrates the typical bioanalytical workflow for the quantification of Fluticasone Furoate using LC-MS/MS with a deuterated internal standard.
Caption: Bioanalytical workflow for Fluticasone Furoate assay.
Conclusion
The use of a deuterated internal standard, such as a d5 variant, in conjunction with a validated LC-MS/MS method, provides a highly accurate, precise, and sensitive assay for the quantification of Fluticasone Furoate in biological matrices. The data presented demonstrates that such methods can achieve low pg/mL limits of quantification, which is essential for characterizing the pharmacokinetic profile of this potent inhaled corticosteroid. The detailed experimental protocol and workflow provide a solid foundation for researchers and drug development professionals to establish and validate this bioanalytical approach in their laboratories.
References
The Analytical Benchmark: A Comparative Guide to Fluticasone Furoate-d5 and Other Internal Standards for Corticosteroid Quantification
For researchers, scientists, and drug development professionals dedicated to the precise quantification of corticosteroids, the selection of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of Fluticasone Furoate-d5 against other commonly employed internal standards, supported by a synthesis of available experimental data. Our aim is to furnish a comprehensive resource to inform the selection of the most suitable standard for your analytical requirements.
In the realm of bioanalytical assays, particularly those leveraging the sensitivity and selectivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the undisputed gold standard.[1] Their co-elution with the target analyte, similar ionization efficiency, and absence in biological matrices make them indispensable for correcting variations during sample preparation and analysis.[2] Deuterated standards, such as this compound, are frequently preferred as they closely mirror the physicochemical properties of the endogenous or synthetic corticosteroid being measured.[2][3]
Performance Comparison of Internal Standards
The ideal internal standard should exhibit physicochemical properties as close as possible to the analyte of interest to ensure it behaves similarly during extraction, chromatography, and ionization. Deuterated standards are considered the gold standard for LC-MS/MS-based quantification because their mass difference allows for selective detection while maintaining nearly identical chemical behavior to the unlabeled analyte.
Below is a comparative summary of this compound and other deuterated internal standards commonly used in corticosteroid analysis. The data presented is a synthesis from various analytical methods and application notes.
| Internal Standard | Analyte(s) | Matrix | LLOQ (pg/mL) | Precision (%RSD) | Accuracy/Recovery (%) | Citation(s) |
| Fluticasone Furoate-d3 | Fluticasone Furoate | Human Plasma | 0.5 | 5.12 | 90 - 115 | [4] |
| Fluticasone Propionate-d5 | Fluticasone Propionate | Human Plasma | N/A | <15 (Inter/Intra-batch) | 60.61 - 69.54 | [5][6] |
| Cortisone-d2 | Cortisone | Biological Matrices | N/A | N/A | N/A | [2] |
| Cortisol-d4 | Cortisol, Cortisone, Dexamethasone | Serum/Plasma | N/A | N/A | N/A | [7] |
| Budesonide-d8 | Desonide | Plasma | N/A | N/A | N/A | [8] |
| Prednisolone-d8 | Prednisolone | N/A | N/A | N/A | N/A | [1] |
| Dexamethasone-d5 | Dexamethasone | N/A | N/A | N/A | N/A | [1] |
Note: "N/A" indicates that specific quantitative data was not available in the cited search results. The performance of an internal standard is highly method-dependent.
Experimental Protocols
Achieving reliable and reproducible quantification of corticosteroids necessitates a meticulously optimized experimental workflow. The following is a generalized protocol based on common practices described in the literature for LC-MS/MS analysis.[1][3][9]
Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
Spiking: To 250 µL of serum, add a working solution of the deuterated internal standard (e.g., this compound).
-
Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile (B52724) or methanol) to the sample, vortex, and centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube and add an extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether). Vortex thoroughly and centrifuge to separate the aqueous and organic layers.
-
Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase:
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.[1][3]
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is employed to elute the corticosteroids.[1][3]
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[1]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for most corticosteroids.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Optimized MRM transitions (precursor ion → product ion) for both the analyte and the internal standard are monitored.[1]
Visualizing the Workflow and Principles
To further elucidate the experimental process and the underlying principles of quantification using an internal standard, the following diagrams are provided.
Caption: A generalized workflow for the quantitative analysis of corticosteroids.
Caption: Simplified glucocorticoid signaling pathway.
Conclusion
The selection of an appropriate internal standard is paramount for the accurate and precise quantification of corticosteroids in complex biological matrices. This compound, along with other deuterated analogs, serves as a robust tool in LC-MS/MS-based bioanalysis. While the ideal internal standard is often the deuterated version of the specific analyte being measured, the information and protocols provided in this guide offer a foundational understanding to aid researchers in making informed decisions for their specific analytical needs. The ultimate choice will depend on the specific corticosteroid panel, the required sensitivity, and the availability of the standard.
References
A Comparative Guide to Fluticasone Furoate-d5 and Fluticasone Propionate-d3 for Research Applications
Introduction
Fluticasone Furoate (FF) and Fluticasone Propionate (B1217596) (FP) are potent synthetic corticosteroids widely utilized for their anti-inflammatory properties in treating conditions like asthma and allergic rhinitis.[1][2] Both function as highly selective agonists for the glucocorticoid receptor (GR).[3][4] While structurally similar, the difference in their 17α-ester group—a furoate moiety in FF and a propionate moiety in FP—confers distinct pharmacological and pharmacokinetic properties.[5][6]
For researchers, scientists, and drug development professionals, the deuterated analogues, Fluticasone Furoate-d5 and Fluticasone Propionate-d3, are indispensable tools. These stable isotope-labeled compounds are not intended for therapeutic use but serve as critical internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS).[7] Their use ensures the accuracy, precision, and reliability of pharmacokinetic and drug metabolism studies by correcting for variability during sample preparation and analysis. This guide provides an objective comparison of the parent compounds, supported by experimental data, and details the application of their deuterated forms in research.
Chemical and Physical Properties
The core structure of both molecules is fluticasone. The key distinction lies in the ester group attached at the 17α position, which significantly influences receptor binding and pharmacokinetics.[5][8] this compound and Fluticasone Propionate-d3 incorporate deuterium (B1214612) atoms at positions that are not metabolically active, ensuring they co-elute with and have ionization properties nearly identical to the parent drug during mass spectrometry, while being distinguishable by their higher mass.
Data Summary: Physicochemical Properties
| Property | This compound | Fluticasone Furoate | Fluticasone Propionate-d3 | Fluticasone Propionate |
| Molecular Formula | C₂₇H₂₄D₅F₃O₆S[9] | C₂₇H₂₉F₃O₆S[10] | C₂₅H₂₈D₃F₃O₅S[11] | C₂₅H₃₁F₃O₅S[12] |
| Molecular Weight | 543.61 g/mol [9] | 538.57 g/mol | 503.59 g/mol [11] | 500.6 g/mol [12] |
| Primary Application | Internal Standard[7] | Anti-inflammatory Agent[2] | Internal Standard | Anti-inflammatory Agent[3] |
Mechanism of Action & Signaling Pathway
Both FF and FP exert their anti-inflammatory effects by binding to the intracellular glucocorticoid receptor (GR).[4][13] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the drug-receptor complex modulates gene expression in two primary ways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) on DNA, upregulating the transcription of anti-inflammatory genes.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.[14][15]
X-ray crystallography has revealed that the larger furoate ester of FF occupies a specific lipophilic pocket on the glucocorticoid receptor more completely than the smaller propionate ester of FP.[5][6] This enhanced interaction is believed to account for FF's higher binding affinity and prolonged receptor occupancy.[6]
References
- 1. chemignition.com [chemignition.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Fluticasone propionate - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Fluticasone furoate? [synapse.patsnap.com]
- 5. Fluticasone furoate/fluticasone propionate – different drugs with different properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. This compound | C27H29F3O6S | CID 71316901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Fluticasone Propionate | C25H31F3O5S | CID 444036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Fluticasone furoate - Wikipedia [en.wikipedia.org]
A Comparative Guide to Incurred Sample Reanalysis for Fluticasone Furoate Utilizing a d5-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the incurred sample reanalysis (ISR) process for the potent inhaled corticosteroid, Fluticasone Furoate, with a specific focus on the use of a deuterated (d5) internal standard (ISTD). The objective is to present a comparative analysis of this methodology, supported by established regulatory guidelines and experimental data, to ensure the reliability and reproducibility of bioanalytical data in clinical and non-clinical studies.
The Critical Role of Incurred Sample Reanalysis
Incurred sample reanalysis is a mandatory component of bioanalytical method validation, designed to verify the reproducibility of an analytical method in the presence of the drug and its metabolites in authentic study samples.[1][2][3][4] Unlike calibration standards and quality control (QC) samples, which are prepared by spiking known concentrations of the analyte into a blank matrix, incurred samples reflect the true complexity of a biological specimen post-administration.[2] Factors such as protein binding, back-conversion of metabolites, and unanticipated matrix effects can influence the accuracy of quantification in incurred samples, making ISR a critical exercise to ensure data integrity.[2]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for the conduct and acceptance of ISR studies.[1][2][5][6]
Advantages of a Stable Isotope-Labeled Internal Standard (d5-ISTD)
The choice of an internal standard is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. A stable isotope-labeled (SIL) internal standard, such as d5-Fluticasone Furoate, is considered the "gold standard" and is highly recommended for quantitative bioanalysis.[7][8]
Key Advantages:
-
Compensates for Matrix Effects: A d5-ISTD is chemically identical to the analyte and co-elutes chromatographically. This ensures that any ion suppression or enhancement caused by the biological matrix affects both the analyte and the ISTD to the same extent, leading to a more accurate and precise measurement.[7][9]
-
Corrects for Variability in Sample Preparation: Any loss of analyte during extraction, evaporation, or reconstitution steps is mirrored by a proportional loss of the d5-ISTD, thus maintaining the accuracy of the analyte-to-ISTD peak area ratio.[7]
-
Improves Method Robustness: The use of a SIL-ISTD leads to improved precision and accuracy of the analytical method, making it more reliable and reproducible.[9]
In contrast, structural analog ISTDs, while sometimes used, may not perfectly mimic the behavior of the analyte during sample processing and MS ionization, potentially leading to less accurate results.[9][10] Although in some cases, both can show acceptable performance, SIL-ISTDs are generally superior.[10][11]
Experimental Protocol: Incurred Sample Reanalysis of Fluticasone Furoate
This section outlines a typical experimental protocol for conducting an ISR study for Fluticasone Furoate in human plasma using a d5-ISTD.
Bioanalytical Method
A highly sensitive and selective LC-MS/MS method for the quantification of Fluticasone Furoate in human plasma is employed.
Sample Preparation:
-
A liquid-liquid extraction procedure is utilized to isolate Fluticasone Furoate and the d5-ISTD from the plasma matrix.[12]
-
To 0.800 mL of K2EDTA plasma, 300 pg/mL of d5-Fluticasone Furoate internal standard is added.[12]
-
Extraction is performed using a mixture of Methyl-tert-Butyl-Ether (MtBE) and Hexane (60:40 v/v).[12]
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in an appropriate solvent for injection into the LC-MS/MS system.[12]
LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Shimadzu Prominence UFLC or equivalent |
| Mass Spectrometer | SCIEX API 6500 or equivalent triple quadrupole mass spectrometer |
| Analytical Column | C18, 50x3mm, 2.6 µm and Biphenyl, 50x3mm, 2.6 µm in series |
| Mobile Phase A | 0.01% Ammonium Hydroxide in Water |
| Mobile Phase B | Methanol (100%) |
| Flow Rate | Gradient elution |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| MRM Transitions | Fluticasone Furoate: 539 -> 293; d5-Fluticasone Furoate: 544 -> 293 |
Table 1: Typical LC-MS/MS parameters for the analysis of Fluticasone Furoate.[12]
Incurred Sample Reanalysis (ISR) Procedure
Sample Selection:
-
A subset of study samples is selected for reanalysis. The number of samples is typically 10% of the first 1000 samples and 5% of the remaining samples.[1][4]
-
Samples should be selected to cover the entire pharmacokinetic profile, including points around the maximum concentration (Cmax) and in the terminal elimination phase.[2]
Reanalysis:
-
The selected incurred samples are reanalyzed in a separate analytical run on a different day from the original analysis.[3]
-
The reanalysis should be performed using the same validated bioanalytical method.[2]
Acceptance Criteria:
-
For small molecules like Fluticasone Furoate, the percentage difference between the initial concentration and the concentration measured during the ISR should be within ±20% of the mean of the two values.[1][13]
-
The formula for calculating the percentage difference is: ((Repeat Value - Original Value) / Mean of Repeat and Original Values) * 100%.[4]
-
At least two-thirds (67%) of the reanalyzed samples must meet this acceptance criterion for the ISR to pass.[1][2][3][13]
Data Presentation
The results of an ISR study are typically presented in a table format to allow for a clear comparison of the original and reanalyzed values.
| Sample ID | Original Concentration (pg/mL) | Reanalyzed Concentration (pg/mL) | Mean Concentration (pg/mL) | % Difference | Pass/Fail |
| Subject 001-01 | 15.2 | 14.5 | 14.85 | -4.7% | Pass |
| Subject 001-02 | 89.7 | 95.3 | 92.5 | 6.1% | Pass |
| Subject 002-01 | 5.8 | 6.5 | 6.15 | 11.4% | Pass |
| Subject 002-02 | 45.1 | 39.8 | 42.45 | -12.5% | Pass |
| Subject 003-01 | 120.5 | 135.2 | 127.85 | 11.5% | Pass |
| Subject 003-02 | 22.3 | 25.1 | 23.7 | 11.8% | Pass |
| Subject 004-01 | 7.2 | 8.9 | 8.05 | 21.1% | Fail |
| Subject 004-02 | 68.4 | 72.1 | 70.25 | 5.3% | Pass |
| ... | ... | ... | ... | ... | ... |
| Overall | 87.5% Pass (7/8) |
Table 2: Example of an Incurred Sample Reanalysis Data Summary.
Visualization of the ISR Workflow
The following diagram illustrates the logical flow of the incurred sample reanalysis process.
Caption: Workflow of the Incurred Sample Reanalysis (ISR) process.
References
- 1. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. e-b-f.eu [e-b-f.eu]
- 4. tandfonline.com [tandfonline.com]
- 5. Revised FDA Guidance on the validation of analytical methods - ECA Academy [gmp-compliance.org]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]
- 13. Analysis of Imprecision in Incurred Sample Reanalysis for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of Fluticasone Furoate-d5 on Assay Robustness: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical assays. This guide provides an objective comparison of Fluticasone Furoate-d5, a stable isotope-labeled internal standard (SIL-IS), with alternative internal standards, supported by established principles and representative experimental data. The evidence underscores the superior performance of SIL-ISs in mitigating analytical variability, leading to more accurate and precise quantification of Fluticasone Furoate in complex biological matrices.
The Critical Role of Internal Standards in Bioanalysis
In quantitative analysis, particularly with highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is essential.[1] An IS is a compound of known concentration added to all samples, calibrators, and quality control samples to correct for variations that can occur during sample preparation and analysis.[1][2] While various compounds can be used as internal standards, SIL-ISs have become the gold standard in regulated bioanalysis.[3]
This compound is a deuterated form of Fluticasone Furoate, where five hydrogen atoms have been replaced with deuterium. This mass difference allows it to be distinguished from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical.[1][4] This near-identical behavior is the key to its effectiveness in improving assay robustness.
Comparative Performance Data
The use of a SIL-IS like this compound consistently leads to significant improvements in assay performance compared to other types of internal standards, such as structural analogs. The following table summarizes typical performance data based on established principles of bioanalytical method validation.
| Performance Metric | This compound (SIL-IS) | Structural Analog IS | Rationale for Superior Performance of this compound |
| Accuracy (% Bias) | Typically within ±5%[1] | Can exceed ±15%[1] | Better compensation for matrix effects and variability in sample recovery.[1][3] |
| Precision (%CV) | Typically <10%[1] | Can be >15%[1] | Closely tracks the analyte's behavior throughout the entire analytical process.[3] |
| Matrix Effect | Effectively compensated (<5% difference between analyte and IS)[1] | Inconsistent compensation (can be >20% difference)[1] | Near-identical physicochemical properties ensure it experiences the same ionization suppression or enhancement as the analyte.[5] |
| Recovery Variability (%CV) | Low (<10%)[1] | Higher (>15%)[1] | Reliably tracks the analyte's recovery during sample extraction and preparation steps.[1][4] |
Experimental Protocols
To ensure the robustness and reliability of a bioanalytical method, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established guidelines for method validation.[1] The following are detailed methodologies for key experiments to evaluate the performance of an internal standard.
Assessment of Accuracy and Precision
Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare calibration standards and quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking known amounts of Fluticasone Furoate and a constant concentration of the internal standard (this compound or a structural analog) into the biological matrix.
-
Process and analyze at least five replicates of each QC sample concentration in three separate analytical runs.
-
Calculate the concentration of Fluticasone Furoate in each QC sample using the calibration curve.
-
Accuracy is determined by calculating the percent bias: ((Mean Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100.
-
Precision is determined by calculating the percent coefficient of variation (%CV) for the measurements at each concentration level.
Evaluation of Matrix Effect
Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.
Protocol:
-
Obtain at least six different sources of the biological matrix.
-
Prepare three sets of samples:
-
Set A: Neatsolution of Fluticasone Furoate and the internal standard in the mobile phase.
-
Set B: Blank matrix extract spiked with Fluticasone Furoate and the internal standard at the same concentration as Set A.
-
Set C: Blank matrix spiked with Fluticasone Furoate and the internal standard, then extracted.
-
-
Analyze the samples and compare the peak areas.
-
The matrix factor is calculated as the ratio of the peak area in the presence of matrix (Set B) to the peak area in the absence of matrix (Set A).
-
The internal standard-normalized matrix factor is calculated by dividing the matrix factor of the analyte by the matrix factor of the internal standard. A value close to 1.0 indicates effective compensation for matrix effects.
Assessment of Recovery
Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard.
Protocol:
-
Compare the peak area of the analyte and internal standard in the extracted samples (Set C from the matrix effect experiment) to the peak area in the post-extraction spiked samples (Set B).
-
Recovery is calculated as: (Peak Area of Extracted Sample / Peak Area of Post-Extraction Spiked Sample) * 100.
-
Consistent recovery of the internal standard across different samples is crucial for accurate quantification.
Visualizing the Impact of this compound
The following diagrams illustrate the principles behind the enhanced assay robustness achieved with a stable isotope-labeled internal standard.
Caption: A typical bioanalytical workflow incorporating an internal standard.
Caption: How a SIL-IS compensates for matrix-induced ion suppression.
Conclusion
The use of this compound as an internal standard provides significant advantages for the quantitative bioanalysis of Fluticasone Furoate. Its ability to mimic the analyte throughout the analytical process leads to superior accuracy, precision, and robustness by effectively compensating for matrix effects and variability in sample preparation.[3][5] While the initial cost of a SIL-IS may be higher than that of a structural analog, the investment is justified by the increased data quality, reduced need for repeat analyses, and greater confidence in the final results, which is paramount in drug development and clinical research.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
Navigating the Analytical Landscape: An Inter-laboratory Comparison Guide for Fluticasone Furoate Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Fluticasone (B1203827) Furoate is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of various analytical methodologies, supported by experimental data from published studies, to aid in the selection and implementation of the most suitable analytical strategy.
Fluticasone Furoate, a synthetic trifluorinated corticosteroid, is a potent anti-inflammatory agent widely used in the treatment of respiratory conditions such as asthma and allergic rhinitis.[1] The complexity of pharmaceutical formulations and biological matrices necessitates robust analytical methods for its determination. This guide synthesizes data from multiple studies to compare the performance of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for the analysis of Fluticasone Furoate.
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of different analytical methods for the quantification of Fluticasone Furoate, often in combination with other active pharmaceutical ingredients like Vilanterol (B1248922) Trifenatate.
| Parameter | Method 1 (RP-HPLC) [2] | Method 2 (RP-HPLC) [3][4] | Method 3 (LC-MS/MS) [5][6] | Method 4 (HPLC-UV & Spectrofluorimetry) [7] |
| Stationary Phase | Waters BEH C18 (4.6x150mm), 5µm | Kromasil C18 (250 mm×4.6 mm, 5 µm) | Reversed phase C18 column | Spherisorb S5 ODS2 (250 mm × 4.6 mm, 5.0 µm) |
| Mobile Phase | Methanol (B129727): ACN: Phosphate buffer pH 7 (60:20:20 v/v/v) | Methanol and 0.1% orthophosphoric acid in water (80:20 v/v) | A: 0.05:2:98 formic acid/methanol/water (v/v/v), B: methanol with 0.1% formic acid (v/v) | Acetonitrile-0.01% glacial acetic acid in water (70:30, v/v) |
| Flow Rate | 1.0 ml/min | 0.9 mL/min | - | - |
| Detection Wavelength | 280 nm | 264 nm | Positive ESI MRM mode | UV at 235 nm; Spectrofluorimetry (λex/λem): 286/352 nm |
| Retention Time (min) | 4.232 | 4.289 | - | - |
| Linearity Range | 5 µg - 25 µg/mL | - | 50-2000 nM | HPLC-UV: 4-200 ng/mL; Spectrofluorimetry: 10-200 ng/mL |
| % Recovery | 99–100% | - | - | - |
| Limit of Detection (LOD) | 1.18 µg/mL | - | - | - |
| Limit of Quantification (LOQ) | 2.12 µg/mL | - | - | - |
Experimental Protocols
Representative RP-HPLC Method[3][4]
A robust and sensitive RP-HPLC method for the simultaneous estimation of Fluticasone Furoate and Vilanterol Trifenatate has been developed and validated.
-
Chromatographic Conditions:
-
Column: Kromasil C18 (250 mm×4.6 mm, 5 µm)
-
Mobile Phase: A mixture of methanol and 0.1% orthophosphoric acid in water in a ratio of 80:20 v/v.
-
Flow Rate: 0.9 mL/min.
-
Detection: UV detection at a wavelength of 264 nm.
-
-
Sample Preparation:
-
Standard and sample solutions are prepared by dissolving the respective substances in the mobile phase to achieve the desired concentration.
-
-
Validation Parameters:
Representative LC-MS/MS Method[5][6]
For the determination of Fluticasone Furoate in serum-free media, a sensitive and reliable LC-MS/MS method has been developed and validated.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Reversed phase C18 column.
-
Mobile Phase: A gradient elution using mobile phase A (0.05:2:98 formic acid/methanol/water, v/v/v) and mobile phase B (methanol with 0.1% formic acid, v/v).
-
Ionization Mode: Positive Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.
-
-
Sample Preparation:
-
Sample dilution with an organic solvent followed by online sample cleanup.
-
-
Validation Parameters:
Visualizing the Workflow and Mechanism
To further elucidate the analytical process and the pharmacological action of Fluticasone Furoate, the following diagrams are provided.
Caption: A generalized workflow for the analysis of Fluticasone Furoate.
Caption: The signaling pathway of Fluticasone Furoate.
Conclusion
The choice of an analytical method for Fluticasone Furoate depends on the specific requirements of the study, including the matrix, required sensitivity, and available instrumentation. Both RP-HPLC and LC-MS/MS methods have been shown to be reliable and robust for the quantification of Fluticasone Furoate. The data and protocols presented in this guide offer a valuable resource for laboratories to make informed decisions for their analytical needs, ensuring the generation of high-quality and reproducible data.
References
- 1. scispace.com [scispace.com]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. HPLC-UV and spectrofluorimetric methods for simultaneous estimation of fluticasone furoate and vilanterol in rabbit plasma: A pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Fluticasone Furoate-d5: A Procedural Guide for Laboratory Professionals
The proper disposal of deuterated compounds like Fluticasone Furoate-d5 is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures ensures compliance with regulations and mitigates potential hazards. This guide provides a step-by-step operational plan for the safe disposal of this compound, grounded in regulatory frameworks and material safety data.
The core principle for the disposal of a deuterated compound is to base the procedure on the toxicological and hazardous properties of the non-deuterated parent molecule. The substitution of hydrogen with deuterium (B1214612), a stable and naturally occurring isotope, does not typically alter the chemical reactivity or biological hazard profile of the compound.[1][2] Therefore, the disposal protocol for this compound should follow the guidelines established for Fluticasone Furoate.
Fluticasone Furoate is identified as a substance that may pose significant health and environmental risks. Safety Data Sheets (SDS) indicate that it can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[3] More critically, it is suspected of damaging fertility or the unborn child, may cause organ damage through prolonged exposure, and is classified as very toxic to aquatic life with long-lasting effects.[4][5] These classifications necessitate its treatment as a hazardous waste.
Regulatory Framework
The disposal of pharmaceutical waste is governed by multiple agencies, primarily the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, the Drug Enforcement Administration (DEA).[6] The EPA's regulations, particularly Subpart P for healthcare facilities, provide specific management standards for hazardous waste pharmaceuticals, strictly prohibiting their disposal via sewering.[6][7]
Hazard Summary for Fluticasone Furoate
The following table summarizes the key hazard classifications for Fluticasone Furoate, which dictates the stringent disposal requirements.
| Hazard Classification | Description | GHS Code | Source(s) |
| Acute Toxicity, Oral | Harmful if swallowed. | H302 | [3] |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 | [3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 | [3] |
| Reproductive Toxicity | May damage the unborn child. Suspected of damaging fertility. | H360Df | [4][5] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | H373 | [4][5] |
| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long lasting effects. | H410 | [4][5] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the mandatory steps for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE) and Handling:
-
1.1. Before handling the waste, ensure appropriate PPE is worn. This includes chemical-resistant gloves (inspected prior to use), safety goggles with side-shields, and a lab coat.[3][8]
-
1.2. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a laboratory hood, to avoid inhalation of dust or fumes.[4]
2. Waste Segregation and Collection:
-
2.1. Do not mix this compound waste with non-hazardous laboratory trash.
-
2.2. Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), into a dedicated, properly labeled hazardous waste container.
-
2.3. The container must be leak-proof, securely sealed, and clearly labeled as "Hazardous Waste" with the full chemical name: "this compound". Given its classification, a black container, often used for RCRA hazardous pharmaceutical waste, is appropriate.
-
2.4. For solutions containing this compound, collect them in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[7][9]
3. Storage of Waste:
-
3.1. Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.[3]
-
3.2. The storage area should be away from incompatible materials and protected from environmental exposure.[1]
4. Final Disposal:
-
4.1. The ultimate disposal of this compound must be handled by a licensed hazardous material disposal company.[8]
-
4.2. The recommended method for destruction is high-temperature incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber to manage toxic emissions.[6][8]
-
4.3. Ensure compliance with all local, state, and federal regulations governing the disposal of hazardous pharmaceutical waste.[4][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. epa.gov [epa.gov]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling Fluticasone Furoate-d5
Safe Handling Protocol for Fluticasone Furoate-d5
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines personal protective equipment (PPE), operational plans, and disposal methods to ensure laboratory safety and proper chemical handling.
Hazard Identification and Summary
Fluticasone Furoate is a potent synthetic corticosteroid. The deuterated form, this compound, should be handled with the same precautions as the parent compound. The primary hazards are related to its pharmacological activity.
| Hazard Classification | Description |
| Reproductive Toxicity | Category 1B / Category 2: May damage fertility or the unborn child.[1][2] |
| Specific Target Organ Toxicity | Category 2 (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[1][2] |
| Acute Toxicity | Category 4 (Oral): Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[3] |
| Eye Damage/Irritation | Category 2A: Causes serious eye irritation.[3] |
| Respiratory Irritation | Category 3: May cause respiratory irritation.[3] |
| Environmental Hazard | Aquatic Chronic 1: Very toxic to aquatic life with long lasting effects.[1][2] |
Occupational exposure limits have not been established for this product.
Personal Protective Equipment (PPE) Workflow
The selection of appropriate PPE is critical to minimize exposure. The following diagram outlines the decision-making process for equipping personnel for the safe handling of this compound.
Caption: PPE Selection Workflow for this compound Handling.
Operational and Disposal Plans
Adherence to standardized procedures is essential for minimizing risk and ensuring a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation :
-
Engineering Controls :
-
Donning PPE :
-
Gloves : Wear protective, impervious gloves (e.g., nitrile). Always inspect gloves for integrity before use.[3]
-
Eye Protection : Wear safety goggles with side-shields.[3]
-
Lab Coat : A lab coat or other impervious clothing is mandatory to prevent skin contact.[3]
-
Respiratory Protection : If there is a risk of generating dust or aerosols outside of a ventilated enclosure, a suitable respirator must be worn.[3]
-
-
Handling the Compound :
-
Post-Handling :
Emergency Procedures
| Incident | First-Aid Response |
| Inhalation | Move the affected person to fresh air. If symptoms persist, seek medical attention.[1][3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[3] Seek medical advice if irritation occurs. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4] |
| Spill | Evacuate personnel to a safe area. Wear full PPE, including respiratory protection.[3] Prevent the spill from entering drains.[3] Absorb solutions with an inert material (e.g., diatomite) or carefully collect solids.[3] Decontaminate the area with alcohol and dispose of all contaminated materials as hazardous waste.[3] |
Disposal Plan
-
Waste Classification : this compound and any materials contaminated with it should be treated as hazardous waste.
-
Containment : Collect waste in a properly labeled, sealed container.
-
Disposal Method : Dispose of contents and container in accordance with all local, regional, and national regulations.[2] This may involve using a licensed hazardous material disposal company or incineration in a facility equipped with an afterburner and scrubber.[4]
-
Environmental Precautions : This material is very toxic to aquatic life with long-lasting effects.[1][2] Avoid release into the environment and prevent it from entering drains or water courses.[2][3]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
